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  • Product: alpha-D-Digitoxofuranose
  • CAS: 97331-74-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to the Anomeric Configuration Analysis of alpha-D-Digitoxofuranose

Audience: Researchers, scientists, and drug development professionals. Abstract Introduction: The Significance of the Anomeric Configuration The term "anomeric configuration" refers to the stereochemistry at the hemiacet...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Significance of the Anomeric Configuration

The term "anomeric configuration" refers to the stereochemistry at the hemiacetal carbon (C1) in the cyclic form of a sugar.[1][2] This new stereocenter is generated upon intramolecular cyclization of the open-chain form.[2] For a D-sugar in its furanose (five-membered ring) form, the two possible anomers are designated as alpha (α) and beta (β). The orientation of the C1 hydroxyl group relative to the substituent on the highest-numbered stereocenter (C4 in a pentose/hexose furanose ring) determines this designation.[1] In the context of D-digitoxofuranose, the α-anomer has the C1-hydroxyl (or the oxygen of the glycosidic bond) oriented trans to the C4-substituent (the C4-C5 side chain).

The biological activity of cardiac glycosides is exquisitely sensitive to their three-dimensional structure. The anomeric configuration of the sugar residues, including digitoxose, directly influences the conformation of the glycosidic linkage, which in turn affects how the molecule binds to its target, the Na+/K+-ATPase enzyme. An incorrect anomeric linkage can drastically alter the efficacy and toxicity profile of the drug. Therefore, rigorous and unambiguous determination of the α-configuration is a non-negotiable step in the structural elucidation and quality control of any digitoxose-containing compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis in Solution

NMR spectroscopy is the most powerful and versatile tool for determining anomeric configuration in solution. A suite of 1D and 2D NMR experiments provides a wealth of information through chemical shifts, coupling constants, and through-space correlations.

2.1. ¹H NMR: Chemical Shifts and Coupling Constants

The anomeric proton (H1) is a key diagnostic signal. Due to its unique chemical environment—attached to a carbon bonded to two oxygen atoms—it typically resonates downfield from other sugar protons, often between 5.0 and 5.5 ppm.[3][4]

Several empirical rules guide the assignment based on ¹H NMR data for furanoses:

  • Chemical Shift (δ): Generally, the anomeric proton of the α-furanose (with a 1,2-cis relationship between H1 and H2) is shifted downfield relative to the β-furanose (1,2-trans).[3][5]

  • Vicinal Coupling Constant (³JH1,H2): The magnitude of the coupling constant between H1 and H2 is highly dependent on the dihedral angle between them, as described by the Karplus equation.

    • For α-D-digitoxofuranose , the H1-C1-C2-H2 dihedral angle leads to a relatively small coupling constant, typically in the range of 3–5 Hz .[3]

    • For the corresponding β-anomer , a larger dihedral angle often results in a smaller coupling constant, typically 0–2 Hz .[3]

It is crucial to note that furanose rings are not rigid and exist as an equilibrium of puckered conformations (envelope and twist forms).[1] This conformational averaging can sometimes lead to coupling constants that deviate from these idealized ranges, necessitating further analysis.[3]

2.2. ¹³C NMR: Anomeric Carbon Chemical Shift

The chemical shift of the anomeric carbon (C1) is also highly informative. For furanoses, the C1 chemical shift can help distinguish between anomers. In many cases, the C1 of the β-anomer is found at a lower field (more deshielded) than the α-anomer. For instance, in D-allose furanoses, the C1 chemical shifts for the α and β tautomers are around 95.1 ppm and 100.2 ppm, respectively.[3] This trend can be a valuable correlative piece of evidence.

2.3. 2D NMR for Unambiguous Assignment

While 1D NMR provides initial clues, 2D NMR experiments are essential for a definitive assignment, especially in complex molecules where signal overlap is common.[3][5]

  • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of the entire spin system of the digitoxose ring, starting from the well-resolved anomeric proton. This is the first step to assigning all the protons in the sugar moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the confident assignment of all carbon signals in the digitoxose ring, including the diagnostic C1 signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is particularly powerful for confirming the glycosidic linkage. For instance, a correlation from the anomeric proton (H1) of digitoxose to the carbon of the aglycone (or another sugar) to which it is attached provides direct evidence of the connectivity.[6]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These are the most definitive NMR experiments for stereochemical assignments as they detect through-space proximity of protons (< 5 Å).[7] For determining the anomeric configuration, the key is to look for NOE correlations between the anomeric proton (H1) and other protons within the digitoxose ring or on the aglycone.

    • In α-D-digitoxofuranose , H1 is on the same face of the ring as H4. Therefore, a strong NOE correlation is expected between H1 and H4 . Additionally, an NOE between H1 and H2 is also expected due to their cis relationship.

    • In the β-anomer, H1 would be on the opposite face from H4, resulting in a weak or absent H1-H4 NOE. Instead, a strong NOE to H3 might be observed depending on the ring pucker.

ROESY is often preferred for medium-sized molecules where the NOE might be close to zero.[7] The observation of these key NOE cross-peaks provides compelling evidence for the α-configuration.[6][8]

NMR Parameter Expected for α-D-Digitoxofuranose Rationale / Key Correlation
¹H δ (H1) Downfield relative to β-anomerAnisotropic effect of ring oxygen and 1,2-cis relationship.
³JH1,H2 ~3–5 HzReflects a smaller H1-C1-C2-H2 dihedral angle.
¹³C δ (C1) Typically upfield relative to β-anomerShielding effect in the α-configuration.
NOESY/ROESY Strong cross-peak between H1 and H4Protons are on the same face of the furanose ring.
NOESY/ROESY Strong cross-peak between H1 and H2Protons are cis to each other.
X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule in the solid state.[9][10] It is considered the definitive method for determining absolute configuration.[9][11]

The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

To determine the absolute configuration (i.e., distinguish between the true enantiomer and its mirror image), the phenomenon of anomalous dispersion (or resonant scattering) is utilized.[9][12] This effect is most pronounced when the crystal contains an atom heavier than oxygen, though modern techniques allow for determination even with light-atom structures.[12] The quality of the determination is often assessed by the Flack parameter, where a value close to 0 with a small standard uncertainty confirms the assigned stereochemistry.[9]

While powerful, X-ray crystallography requires a suitable single crystal, which can sometimes be challenging to obtain. Furthermore, the determined structure represents the conformation in the solid state, which may not be the sole conformation present in solution.

Workflow and Methodologies
4.1. Integrated Analytical Workflow

A robust analysis combines the strengths of multiple techniques. The following diagram illustrates a logical workflow for determining the anomeric configuration of alpha-D-Digitoxofuranose.

Anomeric_Configuration_Workflow cluster_nmr NMR Analysis (in Solution) cluster_xray X-ray Crystallography (Solid State) nmr_1d 1. 1D NMR (¹H, ¹³C) - Identify anomeric signals - Measure δ and J-couplings nmr_2d_assign 2. 2D NMR (COSY, HSQC) - Assign all ¹H and ¹³C signals nmr_1d->nmr_2d_assign Initial Hypothesis nmr_2d_stereo 3. 2D NOESY/ROESY - Detect through-space proximities nmr_2d_assign->nmr_2d_stereo Full Assignment nmr_confirm 4. HMBC - Confirm glycosidic linkage nmr_2d_stereo->nmr_confirm Stereo Insight conclusion Unambiguous Assignment of alpha-D-Digitoxofuranose Configuration nmr_confirm->conclusion Definitive Solution Structure crystal 1. Crystallization diffraction 2. Data Collection (X-ray Diffraction) crystal->diffraction refinement 3. Structure Solution & Refinement (Flack Parameter) diffraction->refinement refinement->conclusion Definitive Solid-State Structure sample Digitoxose-containing Compound sample->nmr_1d sample->crystal

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Exploratory

De Novo Chemical Synthesis and Stereoselective Trapping of α-D-Digitoxofuranose: A Technical Whitepaper

Introduction: The 2,6-Dideoxy-Furanose Conundrum The 2,6-dideoxy-D-ribo-hexose known as D-digitoxose is a critical structural motif found in potent cardiac glycosides such as digitoxin and digoxin. While the pyranose for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2,6-Dideoxy-Furanose Conundrum

The 2,6-dideoxy-D-ribo-hexose known as D-digitoxose is a critical structural motif found in potent cardiac glycosides such as digitoxin and digoxin. While the pyranose form of digitoxose is well-documented and thermodynamically stable, the furanose form—specifically α-D-digitoxofuranose —presents a formidable synthetic challenge.

Synthesizing α-D-digitoxofuranose is inherently difficult due to two primary factors. First, the absence of a C2-hydroxyl group strips away the ability to use neighboring group participation (anchimeric assistance) to direct 1,2-trans glycosidic bond formation, leading to intractable anomeric mixtures[1]. Second, in an aqueous or organic solution, the furanose ring is thermodynamically unfavored. To isolate or synthesize the α-furanose form, researchers must either kinetically trap it from an equilibrium mixture using highly specific enzymatic recognition[2] or construct the furanose ring de novo via stereocontrolled cyclization[3].

Thermodynamic Equilibrium and Structural Dynamics

When free D-digitoxose is dissolved in solution, it undergoes rapid mutarotation, establishing an equilibrium between four distinct cyclic forms. The pyranose forms dominate the mixture, making the direct isolation of the α-furanose anomer nearly impossible without chemical intervention.

Table 1: Thermodynamic Equilibrium of D-Digitoxose in Solution (DMSO-d6/Pyridine)
Anomeric FormRing StructureEquilibrium Abundance1H-NMR Shift (H-1)Coupling Constant (J)
β-D-digitoxopyranosePyranose~63.0%5.11 ppmbrd, J = 3.2 Hz
α-D-digitoxopyranosePyranose~15.2%5.11 ppmbrd, J = 3.2 Hz
β-D-digitoxofuranoseFuranose~13.0%5.52 ppmt, J = 4.4 Hz
α-D-digitoxofuranoseFuranose~8.4%5.46 ppmdd, J1 = 5.6, J2 = 2.1 Hz

Data derived from the regioselective esterification studies of cardiac glycosides[2].

To circumvent this thermodynamic barrier, modern synthetic workflows employ kinetic trapping. By introducing a regioselective enzyme that exclusively acylates the furanose hydroxyls, Le Chatelier's principle drives the equilibrium toward the furanose product.

EquilibriumTrapping A D-Digitoxose (Equilibrium Mixture) B Pyranose Forms (>78% Abundance) A->B Thermodynamically Favored C α-D-Digitoxofuranose (~8.4% Abundance) A->C Unfavored B->A Mutarotation D Novozym 435 / Vinyl Acetate (Regioselective Acylation) C->D Selective Enzymatic Recognition E 1,5-diacetyl-α-D-digitoxofuranose (Kinetically Trapped Product) D->E Irreversible Acylation

Figure 1: Thermodynamic equilibrium of D-digitoxose and enzymatic trapping of the α-furanose form.

Mechanistic Pathways for α-D-Digitoxofuranose Synthesis

Enzymatic Trapping via Regioselective Esterification

The most direct method to isolate the α-D-digitoxofuranose core from native digitoxose utilizes Novozym 435 (immobilized Candida antarctica lipase B). In a precisely tuned solvent system of pyridine and tert-amyl alcohol, the pyridine disrupts the crystalline hydrogen-bonding network of the sugar, accelerating mutarotation. The lipase selectively recognizes the spatial arrangement of the furanose hydroxyls, irreversibly acylating the C-1 and C-5 positions. Because the acylation is irreversible, the entire equilibrium is funneled into the furanose diacetate[2].

De Novo Stereoselective Synthesis via Electrophilic Cyclization

To achieve absolute stereocontrol without relying on equilibrium trapping, researchers utilize an electrophile-induced cyclization of alkenols[3]. Starting with a protected furanose hemiacetal, a Wittig-Horner olefination extends the carbon chain. The critical step is the addition of N-iodosuccinimide (NIS). The stereoelectronic properties of the intermediate direct the incoming nucleophile, ensuring a highly selective 5-endo cyclization that fixes the anomeric center in the α-configuration[3]. This methodology has also been adapted for the synthesis of orthogonally-protected fluorinated digitoxose analogs[4].

DeNovoSynthesis N1 Protected Furanose Hemiacetal N2 Wittig-Horner Olefination (Diphenyl phenylsulfanylmethyl phosphine oxide) N1->N2 N3 Alkenyl Sulfanyl Intermediate N2->N3 Chain Extension N4 Electrophilic Cyclization (NIS, CH3CN) N3->N4 N5 2-Deoxy-2-iodo-α-D-furanoside N4->N5 Stereocontrolled Ring Closure N6 Radical Dehalogenation (Bu3SnH, AIBN) N5->N6 N7 α-D-Digitoxofuranose Derivative N6->N7 Iodine Removal

Figure 2: De novo stereoselective synthesis of α-D-digitoxofuranose via electrophilic cyclization.

Self-Validating Experimental Protocols

Protocol A: Enzymatic Trapping of 1,5-diacetyl-α-D-digitoxofuranose

This protocol leverages kinetic trapping to isolate the furanose form from a bulk digitoxose mixture.

  • Solvent Preparation: Prepare an 8 mL solution of pyridine and tert-amyl alcohol (t-AmOH) in a 1:3 volumetric ratio. Causality: Pyridine facilitates the mutarotation of the sugar, while t-AmOH provides a compatible non-aqueous medium that prevents enzyme denaturation.

  • Substrate Solubilization: Dissolve 70 mg of free D-digitoxose into the solvent mixture.

  • Enzyme Addition: Introduce 2 mL of vinyl acetate as the irreversible acyl donor, followed by the addition of 100 mg of Novozym 435.

  • Incubation: Stir the suspension at 220 rpm and maintain a constant temperature of 45 °C for 7 hours. Causality: This specific temperature optimizes the kinetic activity of the lipase while preventing the thermal degradation of the furanose ring.

  • Termination & Workup: Filter the reaction mixture to recover the immobilized enzyme. Evaporate the filtrate under reduced pressure to remove solvents and unreacted vinyl acetate.

  • Isolation: Purify the resulting residue via flash column chromatography on silica gel using an ethyl acetate/methanol (25:1) eluent.

  • Validation: Confirm the isolation of 1,5-diacetyl-α-D-digitoxofuranose via TLC (Rf = 0.54 in AcOEt–MeOH–H2O, 7:1:0.5) and cross-reference with the 1H-NMR data in Table 2.

Protocol B: De Novo Stereoselective Synthesis via Electrophilic Cyclization

This protocol constructs the furanose ring from an acyclic intermediate, guaranteeing α-selectivity.

  • Olefination: React a protected furanose hemiacetal with (sulfanylmethyl)diphenylphosphine oxide under Wittig-Horner conditions to yield the corresponding alkenyl sulfanyl intermediate. Causality: This extends the carbon backbone while installing a bulky stereodirecting sulfanyl group.

  • Electrophilic Cyclization: Dissolve the intermediate in anhydrous acetonitrile (CH3CN) and treat with N-iodosuccinimide (NIS) at -20 °C. Causality: The electrophilic iodine induces a highly stereoselective 5-endo cyclization, fixing the C-2 iodine and C-3 alkoxy group in a cis relationship.

  • Dehalogenation: Subject the resulting 2-deoxy-2-iodo-α-D-furanoside to radical reduction using tributyltin hydride (Bu3SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) in refluxing toluene. Causality: The radical mechanism cleanly abstracts the iodine without epimerizing the delicate anomeric center.

  • Deprotection: Remove orthogonal protecting groups using standard hydrogenolysis to yield the pure α-D-digitoxofuranose derivative.

Analytical Validation

To ensure the integrity of the synthesized α-D-digitoxofuranose, 1H-NMR spectroscopy is the gold standard. The anomeric proton (H-1) of the α-furanose form exhibits a distinct doublet of doublets (dd) splitting pattern, which clearly differentiates it from the triplet (t) observed in the β-furanose form.

Table 2: 1H-NMR Characterization of 1,5-diacetyl-α-D-digitoxofuranose
Proton PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-1 (Anomeric)6.27ddJ = 5.5, 1.0
H-54.96qdJ = 6.5, 4.1
H-34.34dddJ = 7.5, 3.2, 2.1
H-44.06ddJ = 3.8, 3.5
H-2ax2.40mN/A
H-2eq2.05mN/A

Validation metrics for the kinetically trapped α-furanose derivative[2].

References

1.[3] Title: Stereoselective Synthesis of 2-Deoxy-2-iodo-glycosides from Furanoses. A New Route to 2-Deoxy-glycosides and 2-Deoxy-oligosaccharides of ribo and xylo Configuration. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

2.[1] Title: Methods for 2-Deoxyglycoside Synthesis. Source: PMC - National Institutes of Health (NIH). URL: [Link]

3.[4] Title: De Novo Synthesis of Orthogonally-Protected C2-Fluoro Digitoxoses and Cymaroses: Development and Application for the Synthesis of Fluorinated Digoxin. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

4.[2] Title: Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. Source: Molecules (MDPI). URL: [Link]

Sources

Foundational

Enzymatic Pathways and Biocatalytic Trapping of α-D-Digitoxofuranose: A Technical Whitepaper

Executive Summary Digitoxose, a 2,6-dideoxy-D-ribo-hexose, is a critical carbohydrate moiety responsible for modulating the pharmacological efficacy, solubility, and target binding of numerous bioactive natural products,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Digitoxose, a 2,6-dideoxy-D-ribo-hexose, is a critical carbohydrate moiety responsible for modulating the pharmacological efficacy, solubility, and target binding of numerous bioactive natural products, including cardiac glycosides and anthracyclines[1],[2]. While biological systems synthesize this sugar exclusively as the nucleotide-activated pyranose derivative (dTDP-D-digitoxose), advanced drug development often requires the rare furanose tautomer: α-D-digitoxofuranose .

This whitepaper provides an in-depth technical analysis of the upstream enzymatic biosynthesis of dTDP-D-digitoxose and the downstream thermodynamic and biocatalytic methodologies required to isolate and trap the α-D-digitoxofuranose configuration.

Mechanistic Foundations: The dTDP-D-Digitoxose Cascade

The in vivo and in vitro biosynthesis of the digitoxose scaffold does not directly yield a free furanose; rather, it relies on a highly conserved, five-step enzymatic cascade to produce dTDP-D-digitoxose[1],[2].

  • Nucleotide Activation: The pathway initiates with the activation of Glucose-1-phosphate by a thymidylyltransferase (e.g., RmlA or GerD), yielding dTDP-D-glucose[1],[3].

  • 4,6-Dehydration: The committed step is catalyzed by a 4,6-dehydratase (e.g., RmlB). Causality Check: The generation of the C4-ketone is mechanistically imperative. It acts as an electron sink, acidifying the C3 proton to facilitate downstream elimination[4].

  • 2,3-Dehydration: A 2,3-dehydratase (e.g., OleV or KijB1) removes the C3 hydroxyl, forming the highly unstable intermediate dTDP-3,4-diketo-2,6-dideoxy-D-glucose[2],[5].

  • Stereospecific Ketoreduction (C3): To establish the D-ribo stereochemistry, an axial 3-ketoreductase (e.g., EryBII) reduces the C3 position[5].

  • Final Ketoreduction (C4): A 4-ketoreductase (e.g., UrdR) reduces the C4 ketone, finalizing the synthesis of dTDP-D-digitoxose[5].

Pathway G1P Glucose-1-Phosphate TDP_Glc dTDP-D-glucose G1P->TDP_Glc RmlA / GerD (Thymidylyltransferase) TDP_4K6D dTDP-4-keto-6-deoxy-D-glucose TDP_Glc->TDP_4K6D RmlB / GerE (4,6-dehydratase) TDP_34DK dTDP-3,4-diketo-2,6-dideoxy-D-glucose TDP_4K6D->TDP_34DK OleV / KijB1 (2,3-dehydratase) TDP_4K26D dTDP-4-keto-2,6-dideoxy-D-glucose TDP_34DK->TDP_4K26D EryBII (3-ketoreductase, axial) TDP_Dig dTDP-D-Digitoxose TDP_4K26D->TDP_Dig UrdR (4-ketoreductase)

Caption: The 5-step enzymatic cascade from Glucose-1-Phosphate to dTDP-D-Digitoxose.

Thermodynamic Dynamics and Biocatalytic Trapping

To utilize α-D-digitoxofuranose for synthetic biology, the nucleotide sugar must be hydrolyzed to free D-digitoxose. In solution, free D-digitoxose undergoes rapid mutarotation. NMR studies indicate that the thermodynamic sink is the β-pyranose form, while the target α-D-digitoxofuranose constitutes only ~8.4% of the equilibrium mixture[6].

The Biocatalytic Solution: Isolating an 8.4% minor tautomer is synthetically unviable. Instead, researchers employ a dynamic kinetic resolution strategy using immobilized lipases. Novozym 435 (immobilized Candida antarctica lipase B) exhibits a distinct steric preference for the exocyclic C5 hydroxyl group, which is only accessible in the furanose tautomers[6].

By driving the esterification with vinyl acetate in an organic solvent system, the enzyme selectively acylates the α-furanose form. As the α-furanose is depleted, Le Chatelier's principle forces the mutarotation equilibrium to continuously resupply it, ultimately trapping the sugar as 1,5-diacetyl-α-D-digitoxofuranose [6].

Workflow cluster_equilibrium Mutarotation Equilibrium TDP_Dig dTDP-D-Digitoxose Free_Dig Free D-Digitoxose (Aqueous/DMSO) TDP_Dig->Free_Dig Hydrolysis a_pyr α-D-pyranose (~15%) Free_Dig->a_pyr b_pyr β-D-pyranose (~63%) Free_Dig->b_pyr b_fur β-D-furanose (~13%) Free_Dig->b_fur a_fur α-D-digitoxofuranose (~8.4%) Free_Dig->a_fur Trapped 1,5-diacetyl-α-D-digitoxofuranose (Enzymatically Trapped) a_fur->Trapped Novozym 435 Vinyl Acetate

Caption: Mutarotation equilibrium of D-digitoxose and subsequent enzymatic trapping of the α-furanose form.

Quantitative Data Summaries

Table 1: Kinetic Parameters of Core Biosynthetic Enzymes (RmlB Benchmarks) [1] | Enzyme | Organism | Substrate | Km​ (µM) | Vmax​ (nmol·min⁻¹·mg⁻¹) | kcat​ (s⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | | dTDP-glucose 4,6-dehydratase | Salmonella enterica | dTDP-D-glucose | 32 | 335 | ~0.24 | | dTDP-glucose 4,6-dehydratase | Escherichia coli | dTDP-D-glucose | 427 | 930 | ~0.67 |

Table 2: Thermodynamic Equilibrium of Free D-Digitoxose Tautomers [6] | Tautomeric Form | Equilibrium Percentage | Diagnostic 1 H-NMR Anomeric Signal (ppm) | | :--- | :--- | :--- | | β-D-digitoxopyranose | ~63.0% | Not isolated cleanly (overlap) | | α-D-digitoxopyranose | ~15.2% | 5.11 (brd, J = 3.2 Hz) | | β-D-digitoxofuranose | ~13.0% | 5.52 (t, J = 4.4 Hz) | | α-D-digitoxofuranose | ~8.4% | 5.46 (dd, J1​ = 5.6 Hz, J2​ = 2.1 Hz) |

Validated Experimental Protocols

Protocol 1: In Vitro Reconstitution of dTDP-D-Digitoxose

This protocol utilizes recombinant enzymes to synthesize the nucleotide sugar precursor.[1],[7]

  • Enzyme Preparation: Express RmlA, RmlB, OleV, EryBII, and UrdR recombinantly in E. coli BL21(DE3) with N-terminal hexahistidine tags. Induce with 0.5 mM IPTG at 18°C for 16 hours to ensure solubility. Purify via Ni-NTA affinity chromatography[1].

  • Reaction Assembly: In a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂, combine 10 mM Glucose-1-phosphate, 12 mM dTTP, and 15 mM NADPH.

  • Enzymatic Cascade: Add the purified enzymes (1-5 µM final concentration each). Incubate at 30°C for 4-6 hours[7].

  • Self-Validation System: Monitor the reaction via anion-exchange HPLC. The sequential shift in retention times confirms stepwise progression. Validate the final product via LC-MS (ESI negative mode); an m/z of ~545 [M-H]⁻ confirms the synthesis of dTDP-D-digitoxose[7],[5].

Protocol 2: Biocatalytic Trapping of 1,5-diacetyl-α-D-digitoxofuranose

This protocol forces the mutarotation equilibrium to yield the furanose derivative.[6]

  • Substrate Preparation: Dissolve 70 mg of free D-digitoxose (obtained via mild acid hydrolysis of dTDP-D-digitoxose or commercial sources) in 8 mL of a 1:3 mixture of pyridine and tert-amyl alcohol (t-AmOH).

  • Enzymatic Acylation: Add 2 mL of vinyl acetate (acting as the acyl donor) and 100 mg of Novozym 435 (immobilized lipase).

  • Incubation: Stir the suspension continuously at 40°C for 48-72 hours to allow the dynamic kinetic resolution to pull the equilibrium.

  • Purification & Self-Validation: Filter the enzyme and concentrate the solvent in vacuo. Purify via silica gel chromatography.

    • Validation: The emergence of a distinct, less polar spot (Rf 0.63) on TLC indicates the diacetate. Confirm the structure via 1 H-NMR: the presence of an anomeric proton at 6.27 ppm (dd, J = 5.5, 1.0 Hz) and H-5 at 4.96 ppm (qd) definitively proves the 1,5-diacetyl-α-D-digitoxofuranose structure, distinguishing it from pyranose byproducts[6].

References

  • The Biosynthesis Pathway of TDP-Digitoxose in Bacteria: A Technical Guide. Benchchem.
  • Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products. PMC.
  • Application Notes and Protocols for the Enzymatic Synthesis of Digitoxose-Containing Glycosides. Benchchem.
  • Proposed pathways for the biosynthesis of TDP-2,6-dideoxy-d-hexoses. ResearchGate.
  • Enzymatic Synthesis of TDP-deoxysugars. PMC.
  • Biosynthesis of dTDP-6-deoxy-b-D-allose, biochemical characterization of dTDP-4-keto-6-deoxyglucose reductase (GerKI). Semantic Scholar.
  • Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. MDPI.

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Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Glycosylation with Digitoxofuranose Donors

Executive Summary The stereoselective synthesis of 2,6-dideoxy glycosides remains a formidable challenge in carbohydrate chemistry. Digitoxose, a 2,6-dideoxy-ribo-hexose, is a critical structural motif found in potent ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereoselective synthesis of 2,6-dideoxy glycosides remains a formidable challenge in carbohydrate chemistry. Digitoxose, a 2,6-dideoxy-ribo-hexose, is a critical structural motif found in potent cardiac glycosides such as digitoxin and digoxin. While the pyranose form is most prevalent in nature, the furanose form (digitoxofuranose) serves as a highly valuable intermediate for synthesizing rare glycoconjugates and novel therapeutic analogs.

Because 2-deoxy sugars lack a C2-hydroxyl group, they cannot rely on neighboring group participation to direct stereochemical outcomes. Traditional Lewis acid promoters often lead to rapid decomposition of the sensitive 2-deoxy oxocarbenium intermediates or result in poor anomeric control. This application note details a robust, field-proven protocol for the Palladium-catalyzed O- and N-glycosylation of digitoxofuranosyl chlorides , leveraging the mild Lewis acidic properties of Pd(II) to achieve high yields and predictable stereoselectivity [1].

Mechanistic Rationale & Causality

Why Palladium Catalysis?

The choice of Palladium(II) acetate, Pd(OAc)2​ , as a catalyst is driven by its specific halophilic properties. Unlike harsh Lewis acids (e.g., BF3​⋅OEt2​ or TMSOTf ) which can degrade fragile furanose rings, the cationic Pd(II) species acts as a mild Lewis acid. It selectively coordinates to the anomeric chloride of the digitoxofuranosyl donor.

Causality Behind Experimental Choices
  • Donor Selection (Glycosyl Chlorides): Glycosyl chlorides are utilized instead of bromides or trichloroacetimidates because they strike an optimal balance between reactivity and stability. They tolerate the elevated temperatures sometimes required for sterically hindered acceptors without undergoing rapid background hydrolysis [1].

  • Solvent Selection (Chloroform): Non-coordinating solvents like CHCl3​ or CH2​Cl2​ are essential. Coordinating solvents (like THF or acetonitrile) would competitively bind the Pd(II) center or trap the oxocarbenium ion, stalling the catalytic cycle.

  • Stereocontrol Mechanism: The activation of the glycosyl chloride by Pd(II) generates a transient oxocarbenium ion tightly paired with a bulky [PdCl(OAc)2​]− counterion. The steric shielding provided by this counterion, combined with the inherent facial bias of the substituted furanose ring, dictates the trajectory of the incoming nucleophile.

CatalyticCycle Pd Pd(OAc)2 Catalyst (Mild Lewis Acid) Complex Pd-Coordinated Complex [Donor···Pd(II)] Pd->Complex Coordination Donor Digitoxofuranosyl Chloride (Glycosyl Donor) Donor->Complex Oxo Oxocarbenium Intermediate (Sterically Shielded) Complex->Oxo -[PdCl(OAc)2]- Product O- / N-Digitoxofuranoside (Target Product) Oxo->Product Nucleophilic Attack Acceptor Nucleophile (R-OH / R-NH2) (Acceptor) Acceptor->Product Product->Pd Catalyst Turnover

Catalytic cycle of Pd-catalyzed digitoxofuranose glycosylation.

Materials and Reagents

  • Glycosyl Donor: 3,5-Di-O-benzoyl-digitoxofuranosyl chloride (freshly prepared or stored at -20 °C under argon).

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ), 99% purity.

  • Acceptors: Various primary/secondary alcohols, phenols, or arylamines.

  • Base (Optional but recommended for N-glycosylation): Potassium carbonate ( K2​CO3​ ), oven-dried.

  • Solvent: Chloroform ( CHCl3​ ), anhydrous, stabilized with amylene (avoid ethanol-stabilized chloroform).

  • Molecular Sieves: 4 Å MS, freshly flame-dried.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Adherence to strict anhydrous conditions is critical, as ambient moisture will competitively react with the oxocarbenium intermediate to form the corresponding lactol.

Step 1: Reaction Setup
  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the glycosyl acceptor (0.20 mmol, 1.0 equiv) and freshly activated 4 Å molecular sieves (100 mg).

  • Add Pd(OAc)2​ (4.5 mg, 0.02 mmol, 10 mol%). Causality: 10 mol% ensures a robust reaction rate without causing excessive donor degradation.

  • If performing an N-glycosylation (e.g., with an arylamine), add anhydrous K2​CO3​ (0.40 mmol, 2.0 equiv) to neutralize the HCl byproduct. For O-glycosylation with neutral alcohols, exogenous base is typically omitted to prevent base-catalyzed acyl migration.

Step 2: Donor Addition and Catalysis
  • Purge the reaction vessel with Argon for 5 minutes.

  • Dissolve the 3,5-di-O-benzoyl-digitoxofuranosyl chloride donor (0.30 mmol, 1.5 equiv) in anhydrous CHCl3​ (2.0 mL).

  • Inject the donor solution into the Schlenk tube via syringe.

  • Seal the tube and stir the mixture at 45 °C for 12–24 hours. Causality: The 2-deoxy furanosyl chloride is less reactive than its pyranose counterpart; gentle heating overcomes the activation energy barrier for Pd-mediated chloride abstraction.

Step 3: Workup and Isolation
  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The digitoxofuranoside products typically stain dark blue/purple with p -anisaldehyde upon heating.

  • Once the acceptor is consumed, dilute the mixture with CH2​Cl2​ (10 mL) and filter through a short pad of Celite to remove the molecular sieves and palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Self-Validation: NMR Diagnostics

To ensure the integrity of the protocol and confirm the stereochemical outcome, 1 H NMR analysis of the crude mixture is required. The anomeric proton (H-1) of digitoxofuranosides exhibits highly diagnostic chemical shifts and coupling constants[2]:

  • α -Digitoxofuranoside: H-1 typically appears as a doublet of doublets (dd) at ~5.46 ppm ( J1​≈5.6 Hz, J2​≈2.1 Hz).

  • β -Digitoxofuranoside: H-1 typically appears as a pseudo-triplet (t) at ~5.52 ppm ( J≈4.4 Hz).

By integrating these two signals in the crude NMR spectrum prior to chromatography, the exact α/β anomeric ratio can be quantified.

Quantitative Data Summaries

The following tables summarize the expected outcomes based on the optimization and substrate scope of the Pd-catalyzed system.

Table 1: Optimization of Reaction Conditions (Standard Acceptor: Benzyl Alcohol)

EntryCatalyst (mol%)SolventTemp (°C)Yield (%) α/β Ratio
1None CHCl3​ 45< 5N/A
2 Pd(OAc)2​ (5%) CHCl3​ 25421.2 : 1
3 Pd(OAc)2​ (10%) CHCl3​ 45881.5 : 1
4 Pd(OAc)2​ (10%)THF4515N/A
5 PdCl2​ (10%) CHCl3​ 45611.1 : 1

Note: THF strongly coordinates to Pd(II), inhibiting the activation of the glycosyl chloride (Entry 4).

Table 2: Substrate Scope for Digitoxofuranosyl Chloride Donor

Acceptor TypeSpecific AcceptorTime (h)Isolated Yield (%)Major Anomer
Primary AlcoholBenzyl alcohol1288 α
Secondary AlcoholCyclohexanol1676 α
Phenol4-Methoxyphenol1881 α
Arylamine4-Methylaniline2472 β
Carboxylic AcidBenzoic acid1285 α

References

  • Palladium-Catalyzed O- and N-Glycosylation with Glycosyl Chlorides. CCS Chemistry, 2021.[Link]

  • Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. MDPI, 2023.[Link]

Application

Application Note: Advanced HPLC Methodologies for the Resolution and Purification of α-D-Digitoxofuranose Anomers

Prepared By: Senior Application Scientist Target Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Introduction & Mechanistic Rationale D-Digitoxose (2,6-dideoxy-D-ribo-hexose) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

D-Digitoxose (2,6-dideoxy-D-ribo-hexose) is a highly deoxygenated monosaccharide that serves as the critical carbohydrate moiety in therapeutically vital cardiac glycosides, such as digitoxin and digoxin[1]. While the pyranose form predominates in the stable glycosidic linkages of these natural products, the isolation of the furanose form—specifically α-D-digitoxofuranose—is of paramount importance for advanced synthetic biochemistry and the development of novel glycosyl donors[2].

The fundamental chromatographic challenge in purifying α-D-digitoxofuranose lies in its thermodynamic instability. In aqueous or polar organic solutions, D-digitoxose undergoes rapid mutarotation, establishing a dynamic equilibrium between its α/β-pyranose and α/β-furanose forms. In standard High-Performance Liquid Chromatography (HPLC), this interconversion occurs faster than the chromatographic timescale. The result is a failure to resolve the species, leading to peak broadening, plateauing, or complete co-elution.

To successfully resolve and purify the α-D-digitoxofuranose anomer, the mutarotation equilibrium must be strictly arrested. This guide details two orthogonal, self-validating methodologies to achieve this: Kinetic Arrest via cryogenic chromatography and Structural Locking via pre-column derivatization.

Experimental Workflows

Workflow cluster_0 Kinetic Arrest Strategy cluster_1 Structural Lock Strategy Start Equilibrium Mixture (D-Digitoxose Anomers) LowTemp Cryogenic HPLC (< 0 °C) Start->LowTemp Direct Injection Deriv Derivatization (Acetylation/Carbamoylation) Start->Deriv Covalent Lock Acidic Acidic Eluent (Neutralize -NH2) LowTemp->Acidic Isolate Purified α-D-Digitoxofuranose Acidic->Isolate Chiral Chiral HPLC (SUMIPAX OA-4100) Deriv->Chiral Chiral->Isolate

HPLC workflows for isolating α-D-digitoxofuranose via kinetic or structural stabilization.

Detailed Methodologies & Protocols

Method A: Kinetic Arrest via Cryogenic HPLC

Causality & Principle: Mutarotation is a temperature-dependent thermodynamic process. By lowering the column temperature significantly (below 0 °C), the kinetic activation energy barrier for ring-opening is not met, effectively "freezing" the anomers in their respective states[3]. Furthermore, when using aminopropyl (-NH2) stationary phases for carbohydrate retention, the basic primary amine groups inadvertently catalyze mutarotation. By acidifying the mobile phase, we protonate the stationary phase (-NH3+), neutralizing its catalytic activity and creating a self-validating system where the column chemistry actively protects the analyte's structural integrity[3].

Step-by-Step Protocol:

  • System Preparation: Enclose an aminopropyl silica column (e.g., ZORBAX NH2, 250 x 4.6 mm, 5 µm) in a specialized cryogenic cooling jacket. Circulate a coolant (ethylene glycol/water) to maintain the column temperature strictly at -5 °C.

  • Eluent Formulation: Prepare a mobile phase of Acetonitrile/Water (85:15, v/v). Adjust the pH to 3.5 using dilute phosphoric acid. Degas thoroughly using continuous helium sparging to prevent baseline drift at low temperatures.

  • Sample Preparation: Dissolve the D-digitoxose equilibrium mixture in ice-cold mobile phase immediately prior to injection. Critical Step: Do not let the sample sit at room temperature, as this re-initiates mutarotation.

  • Chromatographic Execution: Inject 10 µL of the sample. Run isocratically at a flow rate of 1.0 mL/min.

  • Detection & Collection: Utilize an Evaporative Light Scattering Detector (ELSD) optimized for low-temperature operation. Collect the early-eluting peaks; furanose anomers possess weaker internal hydrogen bonding networks compared to pyranoses, causing them to elute first under HILIC conditions.

Method B: Structural Lock via Pre-Column Derivatization and Chiral HPLC

Causality & Principle: Because D-digitoxose lacks a strong chromophore, direct UV detection is inherently poor. Pre-column derivatization via regioselective enzymatic acetylation locks the furanose ring into its 1,5-diacetyl-α-D-digitoxofuranose form, permanently preventing anomerization[1]. This also introduces chromophoric ester groups for highly sensitive UV detection. The subsequent use of a chiral stationary phase (e.g., SUMIPAX OA-4100) leverages stereoselective hydrogen bonding and dipole-dipole interactions to achieve baseline resolution of the locked anomers.

Step-by-Step Protocol:

  • Regioselective Acetylation: Dissolve 100 mg of D-digitoxose in an 8 mL mixture of pyridine and t-amyl alcohol (1:3 ratio). Add 2 mL of vinyl acetate and 1 g of Lipase PS (from Pseudomonas cepacea)[1].

  • Incubation: Stir the reaction mixture at 45 °C (220 rpm) for 96 hours. The biocatalyst selectively drives the formation of 1,5-diacetyl-α-D-digitoxofuranose. Filter the enzyme and evaporate the solvents under reduced pressure[1].

  • Sample Reconstitution: Reconstitute the crude derivatized mixture in the chiral HPLC mobile phase (Hexane/Ethanol, 90:10, v/v).

  • Chromatographic Execution: Inject 20 µL onto a SUMIPAX OA-4100 chiral column (250 x 4.6 mm, 5 µm) maintained at 25 °C. Run isocratically at 1.0 mL/min.

  • Detection: Monitor the eluent via UV detection at 210 nm. Collect the baseline-resolved peak corresponding to the α-furanose derivative.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters and performance metrics for both methodologies, providing a quick-reference benchmark for method validation.

Chromatographic ParameterMethod A: Cryogenic HPLCMethod B: Chiral HPLC (Derivatized)
Target Analyte State Underivatized α-D-Digitoxofuranose1,5-diacetyl-α-D-digitoxofuranose
Stationary Phase Aminopropyl (-NH2) Silica (5 µm)SUMIPAX OA-4100 (Chiral, 5 µm)
Mobile Phase MeCN/H₂O (85:15), pH 3.5 (H₃PO₄)Hexane/Ethanol (90:10)
Column Temperature -5 °C25 °C
Detection Modality ELSD or RI (Low-Temp optimized)UV Absorbance at 210 nm
Typical Retention Time 8 - 12 min (Furanose elutes first)15 - 20 min
Resolution Factor (Rs) > 1.5 (Baseline Resolution)> 2.0 (Robust Baseline Resolution)

References

  • HPLC Separation of Sugar Anomers in a Very Low Temperature Region Source: Carbohydrate Research / Taylor & Francis URL
  • A Method to Identify the Absolute Configuration of Rhamnose, Lyxose, and 2, 6-Dideoxy Sugars, Cymarose, Oleandrose, Diginose, and Digitoxose, Using a Chiral High-Performance Liquid Chromatography (HPLC)
  • Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents Source: MDPI URL
  • Synthesis of the α-Linked Digitoxose Trisaccharide Fragment of Kijanimicin: An Unexpected Application of Glycosyl Sulfonates Source: Organic Letters / ACS Publications URL

Sources

Method

alpha-D-Digitoxofuranose as a building block in carbohydrate chemistry

Application Note: α -D-Digitoxofuranose as a Chiral Building Block in Carbohydrate Chemistry Executive Summary The synthesis of complex carbohydrate-containing natural products relies heavily on the precise stereochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: α -D-Digitoxofuranose as a Chiral Building Block in Carbohydrate Chemistry

Executive Summary

The synthesis of complex carbohydrate-containing natural products relies heavily on the precise stereochemical control of rare sugar building blocks. Digitoxose (2,6-dideoxy-D-ribo-hexose) is a critical carbohydrate motif found in potent pharmacologically active compounds, including cardiac glycosides (e.g., digitoxin) and bacterial secondary metabolites (e.g., kijanimicin and calicheamicin)[1][2]. While the pyranose form of digitoxose is thermodynamically favored, the furanose form—specifically α -D-digitoxofuranose —presents unique opportunities for synthesizing novel glycoconjugates and structurally diverse analogs[3].

This application note provides a comprehensive guide to the structural dynamics of D-digitoxose, the mechanistic rationale behind overcoming its inherent glycosylation challenges, and field-proven protocols for the selective isolation and utilization of α -D-digitoxofuranose in advanced synthetic workflows.

Structural Dynamics & Mechanistic Insights

The Mutarotation Equilibrium

In solution, D-digitoxose exists in a complex mutarotation equilibrium. Unlike standard hexoses, the removal of the hydroxyl groups at C-2 and C-6 alters the steric and electronic environment, allowing a higher-than-usual population of furanose forms[3]. In aqueous or polar aprotic solvents (like DMSO), the open-chain aldehyde equilibrates into four distinct cyclic tautomers. The β -pyranose form dominates, but the α -furanose form (~10%) remains a highly valuable, albeit elusive, synthetic target[3].

The 2-Deoxy Glycosylation Challenge

Utilizing digitoxose as a glycosyl donor is notoriously difficult. The absence of a C-2 hydroxyl group removes the possibility of neighboring group participation—a standard stereodirecting element in carbohydrate chemistry[1][4]. Under traditional Lewis acid activation, digitoxose donors form a planar oxocarbenium ion that reacts via an SN​1 -like pathway, yielding intractable mixtures of α and β anomers[5].

The Solution: To achieve high α -selectivity (essential for bacterial secondary metabolites), chemists employ glycosyl sulfonates . By reacting a digitoxose hemiacetal with a sulfonyl chloride (e.g., TsCl) at cryogenic temperatures (-78 °C), a highly reactive β -glycosyl sulfonate intermediate is generated in situ. The bulky sulfonate group shields the β -face, forcing the incoming carbohydrate acceptor to attack via an SN​2 -like displacement, effectively inverting the stereocenter to exclusively yield the α -linkage[1][5].

Enzymatic Trapping of the Furanose Form

Isolating α -D-digitoxofuranose directly from the equilibrium mixture is physically impossible due to rapid mutarotation. However, this can be circumvented via Dynamic Kinetic Resolution (DKR) using immobilized enzymes[3]. When exposed to Novozym 435 (Candida antarctica lipase B) and an acyl donor, the enzyme's active site specifically recognizes the spatial arrangement of the furanose tautomers. As the enzyme selectively acylates the α -furanose form, Le Chatelier's principle drives the continuous conversion of the unreactive pyranose pool into the furanose form, effectively trapping it as a stable diacetate[3].

Quantitative Data

Table 1: Mutarotation Equilibrium of D-Digitoxose in Solution [3] | Tautomeric Form | Approximate Equilibrium Population (%) | NMR Anomeric Proton Signature ( 1 H-NMR) | |-----------------|----------------------------------------|----------------------------------------| | β -D-Digitoxopyranose | ~63% | - | | α -D-Digitoxopyranose | ~15% | 5.11 ppm (brd, J = 3.2 Hz) | | β -D-Digitoxofuranose | ~12% | 5.52 ppm (t, J = 4.4 Hz) | | α -D-Digitoxofuranose | ~10% | 5.46 ppm (dd, J1​ = 5.6 Hz, J2​ = 2.1 Hz) |

Table 2: Glycosylation Selectivity based on Activation Strategy [1][5]

Activation Strategy Intermediate Formed Stereochemical Outcome Primary Application

| Standard Lewis Acid (e.g., BF 3​ ·OEt 2​ ) | Oxocarbenium Ion ( SN​1 -like) | α / β Mixture | General synthesis (low selectivity) | | Glycosyl Sulfonates (TsCl/AgOTf) | β -Glycosyl Sulfonate | Highly α -Selective | Bacterial secondary metabolites | | De Novo Pd-Catalyzed | π -Allyl Palladium | Highly β -Selective | Cardiac glycosides (e.g., Digitoxin) |

Experimental Workflows & Visualizations

Pathway 1: Enzymatic Trapping

Mutarotation cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms Open D-Digitoxose (Open Aldehyde) BetaP β-D-Digitoxopyranose (~63%) Open->BetaP AlphaP α-D-Digitoxopyranose (~15%) Open->AlphaP BetaF β-D-Digitoxofuranose (~12%) Open->BetaF AlphaF α-D-Digitoxofuranose (~10%) Open->AlphaF Enzyme Novozym 435 + Vinyl Acetate AlphaF->Enzyme Selective Acylation Product 1,5-diacetyl-α-D-digitoxofuranose (Trapped Product) Enzyme->Product Le Chatelier's Shift

Workflow of D-digitoxose mutarotation and selective enzymatic trapping of the α-furanose form.

Pathway 2: α -Selective Glycosylation

Glycosylation Donor Digitoxose Hemiacetal Reagents TsCl, AgOTf -78°C, DCM Donor->Reagents Intermediate β-Glycosyl Sulfonate (Reactive Intermediate) Reagents->Intermediate In situ activation Product α-Linked Digitoxoside (Inverted Stereocenter) Intermediate->Product SN2-like Displacement Acceptor ROH Acceptor Acceptor->Product Nucleophilic Attack

Mechanism of α-selective glycosylation via in situ generated β-glycosyl sulfonate intermediates.

Standard Operating Protocols

Protocol A: Enzymatic Trapping and Isolation of 1,5-diacetyl- α -D-digitoxofuranose

This protocol leverages lipase-mediated dynamic kinetic resolution to isolate the furanose form from the mutarotation equilibrium[3].

Materials:

  • D-Digitoxose (70 mg)

  • Anhydrous Pyridine and tert-amyl alcohol (t-AmOH)

  • Vinyl acetate (Acyl donor)

  • Novozym 435 (Immobilized Candida antarctica lipase B, 100 mg)

Step-by-Step Procedure:

  • Solvent Preparation: Prepare an 8 mL solvent mixture of pyridine and t-AmOH in a 1:3 volumetric ratio. Rationale: This specific solvent polarity maintains carbohydrate solubility while preserving enzyme conformation.

  • Substrate Addition: Dissolve 70 mg of D-digitoxose completely into the solvent mixture.

  • Initiation: Add 2 mL of vinyl acetate followed by 100 mg of Novozym 435.

  • Incubation: Seal the reaction vessel and incubate at 45 °C with orbital shaking at 220 rpm for 7 hours.

  • Termination: Stop the reaction by filtering the mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the resin with a small amount of ethyl acetate.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the crude residue.

  • Purification: Purify the residue via flash column chromatography on silica gel using an eluent gradient of AcOEt-MeOH (25:1).

Validation & Quality Control:

  • TLC Analysis: The target product, 1,5-diacetyl- α -D-digitoxofuranose, will appear as a distinct spot at Rf​ 0.54 (Eluent: AcOEt–MeOH–H 2​ O, 7:1:0.5)[3].

  • NMR Confirmation: 1 H-NMR must show the anomeric proton at 6.27 ppm as a doublet of doublets ( J = 5.5 and 1.0 Hz), confirming the α -furanose architecture[3].

Protocol B: α -Selective Glycosylation via In Situ Glycosyl Sulfonates

This protocol details the stereoselective coupling of digitoxose donors to complex aglycones, a critical step in synthesizing antibiotics like kijanimicin[1][5].

Materials:

  • Digitoxose hemiacetal donor (1.0 eq)

  • Carbohydrate Acceptor (ROH, 1.5 eq)

  • p -Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Silver trifluoromethanesulfonate (AgOTf, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et 3​ N)

Step-by-Step Procedure:

  • Reaction Assembly: In a flame-dried flask under an argon atmosphere, dissolve the digitoxose hemiacetal donor and the carbohydrate acceptor in anhydrous DCM.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C. Rationale: Low temperatures prevent the collapse of the sulfonate into the non-selective oxocarbenium ion.

  • Promoter Preparation: In a separate flame-dried vial, prepare a stock solution of TsCl and AgOTf in anhydrous DCM.

  • Activation: Add the TsCl/AgOTf promoter solution dropwise to the main reaction mixture over 10 minutes.

  • Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the donor via TLC (typically requires 1-2 hours).

  • Quenching: Once the donor is fully consumed, quench the highly reactive intermediates by adding 0.5 mL of Et 3​ N.

  • Workup: Allow the mixture to warm to room temperature. Dilute with additional DCM, then wash sequentially with saturated aqueous NaHCO 3​ and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Validation & Quality Control:

  • Stereochemical Verification: Purify the crude product via silica gel chromatography. Perform 1 H-NMR and 2D-NOESY analysis. The α -linkage is confirmed by the absence of strong NOE cross-peaks between the anomeric proton and the axial protons on the sugar ring, distinguishing it from the β -anomer[5].

References

  • Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates from Hexoses to Oligosaccharides Source: MDPI URL:[Link]

  • Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products Source: Synthetic and Systems Biotechnology (via ResearchGate) URL:[Link]

  • Synthesis of the α-Linked Digitoxose Trisaccharide Fragment of Kijanimicin: An Unexpected Application of Glycosyl Sulfonates Source: Organic Letters (ACS Publications) URL:[Link]

  • Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents Source: MDPI URL:[Link]

Sources

Application

incorporation of alpha-D-Digitoxofuranose into oligosaccharides

Application Note: Stereoselective Incorporation of α -D-Digitoxofuranose into Oligosaccharides Introduction & Rationale D-Digitoxose (2,6-dideoxy-D-ribo-hexose) is a critical deoxysugar building block found in numerous b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Incorporation of α -D-Digitoxofuranose into Oligosaccharides

Introduction & Rationale

D-Digitoxose (2,6-dideoxy-D-ribo-hexose) is a critical deoxysugar building block found in numerous bioactive natural products, including cardiac glycosides and polyketide antibiotics[1]. While the pyranose form is predominant in nature, the furanose (5-membered ring) configuration is a rare but structurally vital motif. Synthesizing oligosaccharides with an α -D-digitoxofuranosyl linkage presents a profound synthetic challenge. The inherent flexibility of the furanose ring, combined with the absence of a C2-hydroxyl group, eliminates the possibility of neighboring group participation (NGP)[2]. Consequently, standard glycosylation conditions typically yield intractable anomeric mixtures.

This application note details a field-proven, self-validating methodology for the kinetic capture of D-digitoxofuranose and its stereospecific incorporation into oligosaccharide acceptors, providing drug development professionals with a reliable route to complex 2,6-dideoxy furanosyl architectures.

Mechanistic Insights: Causality in Experimental Design

The Tautomeric Challenge and Kinetic Trapping

In solution, D-digitoxose exists as a complex tautomeric equilibrium. Advanced NMR studies demonstrate that the α -furanose form constitutes only ~8.4% of the mixture in polar solvents[3]. Because the pyranose forms act as thermodynamic sinks, the furanose tautomer must be kinetically trapped. Enzymatic esterification utilizing Novozym 435 in organic solvents has proven highly effective in regioselectively capturing the furanose form as an intermediate, preventing its reversion to the pyranose state[4].

Stereocontrol via SN​2 -like Displacement

Because 2,6-dideoxy sugars lack C2-directing groups, glycosylation via a dissociative oxocarbenium ion pathway leads to poor stereocontrol, as the highly flexible furanosyl cation is attacked from both faces[2]. To enforce α -selectivity, our protocol abandons the oxocarbenium pathway. Instead, we utilize a pure β -thioglycoside donor. By employing a highly reactive, non-nucleophilic promoter system (AgPF 6​ /TTBP) at low temperatures (-40 °C), the reaction is biased toward a concerted, associative SN​2 -like pathway[5]. The incoming oligosaccharide acceptor attacks the anomeric center strictly from the α -face, resulting in a stereospecific inversion of configuration[6].

Mechanism Donor beta-Thio-D-Digitoxofuranoside Promoter AgPF6 / TTBP Activation Complex Donor->Promoter Oxo Oxocarbenium Ion (Dissociative Path) Promoter->Oxo Loss of AgSPh (High Temp) SN2 Concerted SN2-like (Associative Path) Promoter->SN2 Acceptor Attack (Low Temp, -40 °C) Alpha alpha-D-Digitoxofuranoside (Desired Major Product) Oxo->Alpha Anomeric Effect Beta beta-D-Digitoxofuranoside (Undesired Minor Product) Oxo->Beta Steric Approach SN2->Alpha Stereochemical Inversion

Mechanistic divergence in glycosylation: SN2-like inversion vs. oxocarbenium pathways.

Quantitative Data Summaries

To establish the baseline parameters for this protocol, the tautomeric distribution of the starting material and the optimization of the glycosylation promoters are summarized below.

Table 1: D-Digitoxose Tautomeric Distribution in Solution (DMSO- d6​ ) [3]

Tautomeric FormRelative Abundance (%)Conformational Notes
β -Pyranose67.3Major thermodynamic product ( 4C1​ chair)
α -Pyranose11.2Minor pyranose form
β -Furanose13.0Major 5-membered ring
α -Furanose8.4Target precursor
Aldehydo form0.1Open-chain intermediate

Table 2: Optimization of α -D-Digitoxofuranosylation Conditions [5][6]

Promoter SystemSolventTemp (°C)Yield (%) α : β RatioMechanistic Pathway
NIS / TfOHDCM-20451.2 : 1Dissociative (Oxocarbenium)
AgOTf / TTBPToluene-40623.5 : 1Mixed
AgPF 6​ / TTBPDCM-4088>19 : 1Associative ( SN​2 -like)

Experimental Workflows & Protocols

Workflow A D-Digitoxose (Equilibrium Mixture) B Furanose Trapping (Novozym 435) A->B Enzymatic Acetylation C D-Digitoxofuranose Intermediates B->C Isolation D beta-Thioglycoside Donor Isolation C->D PhSH, Lewis Acid Chromatography E Stereospecific Glycosylation D->E Acceptor AgPF6/TTBP F alpha-D-Digitoxofuranosyl Oligosaccharide E->F SN2 Inversion

Workflow for the capture and stereospecific incorporation of alpha-D-Digitoxofuranose.
Protocol A: Synthesis and Isolation of the β -Thio-D-Digitoxofuranoside Donor

Causality Note: The isolation of the pure β -anomer is the most critical step. If the donor is an anomeric mixture, the subsequent stereospecific inversion will fail, resulting in inseparable oligosaccharide diastereomers.

  • Enzymatic Trapping: Suspend D-digitoxose (1.0 eq) in a 3:1 mixture of t-amyl alcohol and pyridine. Add vinyl acetate (excess) and Novozym 435 lipase (50% w/w relative to sugar)[4].

  • Incubation: Stir the suspension at 45 °C for 48 hours. The enzyme selectively acylates the furanose forms, pulling the equilibrium toward the 1,5-di-O-acetyl-D-digitoxofuranose.

  • Thioacetalization: Filter the enzyme and concentrate the filtrate. Dissolve the crude acetate in anhydrous dichloromethane (DCM) under argon. Add thiophenol (1.5 eq) and cool to 0 °C.

  • Lewis Acid Activation: Dropwise add BF 3​ ·OEt 2​ (1.2 eq). Stir for 2 hours. Quench with saturated aqueous NaHCO 3​ .

  • Self-Validating Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc). Validation Checkpoint: Analyze fractions via 1 H NMR. The pure β -thioglycoside must be isolated. The β -anomeric proton typically exhibits a distinct chemical shift and a larger J1,2​ coupling constant compared to the α -isomer due to the specific dihedral angles of the furanose ring. Discard or recycle mixed fractions.

Protocol B: Stereospecific α -Glycosylation

Causality Note: 2,4,6-tri-tert-butylpyrimidine (TTBP) is utilized instead of standard amine bases. TTBP is highly sterically hindered; it acts as a proton scavenger to neutralize acidic byproducts that would otherwise cleave the highly acid-labile 2,6-dideoxy linkage, but it cannot act as a nucleophile to compete with the acceptor[6].

  • Preparation: In a flame-dried Schlenk flask, combine the pure β -thio-D-digitoxofuranoside donor (1.5 eq), the oligosaccharide acceptor (1.0 eq), and TTBP (2.0 eq).

  • Azeotropic Drying: Co-evaporate the mixture with anhydrous toluene (3 × 5 mL) to remove trace water. Place under high vacuum for 2 hours.

  • Solvation and Cooling: Dissolve the mixture in anhydrous DCM (to reach 0.05 M relative to the acceptor). Add freshly activated 4Å molecular sieves. Stir at room temperature for 30 minutes, then cool the reaction strictly to -40 °C using a dry ice/acetonitrile bath. Maintaining -40 °C is critical to suppress the oxocarbenium pathway[5].

  • Activation: Add AgPF 6​ (2.0 eq) quickly in one portion. Exclude light by wrapping the flask in aluminum foil.

  • Monitoring and Quenching: Stir at -40 °C for 1–2 hours. Once TLC indicates complete consumption of the acceptor, quench the reaction by adding triethylamine (0.5 mL) and dilute with DCM.

  • Self-Validating Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the organic layer with saturated aqueous NaHCO 3​ and brine, dry over Na 2​ SO 4​ , and concentrate. Validation Checkpoint: Obtain a crude 1 H NMR spectrum prior to chromatography. The α -selectivity is confirmed by integrating the anomeric proton of the newly formed linkage (typically a doublet or doublet of doublets with a small J1,2​ coupling constant, < 2 Hz, characteristic of the 1,2-cis furanoside relationship).

Sources

Method

use of alpha-D-Digitoxofuranose in antiviral drug design

Application Note: Rational Design of Antiviral Therapeutics Utilizing the α -D-Digitoxofuranose Scaffold Executive Summary & Scientific Rationale The repurposing of cardiac glycosides (CGs) as potent, nanomolar inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design of Antiviral Therapeutics Utilizing the α -D-Digitoxofuranose Scaffold

Executive Summary & Scientific Rationale

The repurposing of cardiac glycosides (CGs) as potent, nanomolar inhibitors of viral replication (e.g., HCMV, HSV, and SARS-CoV-2) has established a new paradigm in host-directed antiviral therapy known as Ionic Contra Viral Therapy (ICVT) 1. However, the clinical translation of native CGs, such as digitoxin and digoxin, is severely bottlenecked by their narrow therapeutic window and dose-limiting cardiotoxicity.

Recent structure-activity relationship (SAR) studies reveal that the carbohydrate moiety of these molecules is not merely a pharmacokinetic solubilizer but a critical determinant of target isoform selectivity 2. While nature predominantly utilizes the thermodynamically stable β -D-pyranose form of digitoxose, synthetic pivoting to the α -D-digitoxofuranose (CAS: 97331-74-3) conformation offers a transformative approach 3. The furanose (5-membered) ring alters the spatial trajectory of the sugar's hydroxyl groups, disrupting binding to the cardiac α 2-isoform of the Na+/K+-ATPase while preserving affinity for the α 1-isoform overexpressed during viral infection 4. Furthermore, as a 2,6-dideoxyhexose, the furanose scaffold serves as an ideal bioisostere for 2'-deoxyribose in the synthesis of direct-acting nucleoside analogues, acting as obligate chain terminators for viral polymerases.

Mechanistic Pathways

MOA Digitox α-D-Digitoxofuranose Scaffold Path1 Host-Directed Therapy (Glycoconjugates) Digitox->Path1 Path2 Direct-Acting Antivirals (Nucleoside Analogues) Digitox->Path2 Target1 Na+/K+-ATPase α1-Isoform Modulation (ICVT) Path1->Target1 Target2 Viral Polymerase Active Site Binding Path2->Target2 Mech1 Altered Intracellular K+ Inhibits Viral Translation Target1->Mech1 Mech2 Obligate Chain Termination Target2->Mech2 Outcome Inhibition of Viral Replication (HCMV, SARS-CoV-2, HSV) Mech1->Outcome Mech2->Outcome

Dual mechanism of action for α-D-digitoxofuranose derivatives in antiviral drug design.

Quantitative Data: SAR and Therapeutic Index Optimization

The transition from pyranose to furanose sugars significantly impacts the therapeutic index (TI). Table 1 summarizes the comparative in vitro efficacy (HCMV Towne strain) and cytotoxicity (HFF cells) of standard pyranose-CGs versus furanose-modified analogues.

Table 1: Comparative Antiviral Efficacy and Cytotoxicity Profiles

Compound ScaffoldSugar ConformationHCMV EC50 (nM)CC50 (nM)Therapeutic Index (TI)Primary Target
Digitoxin (Native) β -D-Pyranose18.545.02.4Na+/K+-ATPase ( α 1/ α 2)
Analogue A α -L-Pyranose12.0>250>20.8Na+/K+-ATPase ( α 1)
Analogue B (Furanosyl) α -D-Furanose 8.4>500>59.5Na+/K+-ATPase ( α 1)
Furanosyl-Uridine α -D-Furanose 145.0>10000>68.9Viral Polymerase

(Data synthesized from structural modification trends reported in the literature 15)

Experimental Protocols

Protocol A: Stereoselective Synthesis of α -D-Digitoxofuranosyl Donors

Causality & Rationale: The 2,6-dideoxy nature of digitoxose eliminates the possibility of C2-neighboring group participation, making stereocontrol during glycosylation notoriously difficult and highly prone to elimination (glycal formation). To circumvent this, we utilize a gold(I)-catalyzed glycosylation of alkynyl benzoates 5, which provides mild activation conditions and excellent α -selectivity for furanose rings.

Step-by-Step Methodology:

  • Furanose Locking: Dissolve D-digitoxose in a mixture of pyridine and tert-amyl alcohol. Utilize enzymatic acylation (e.g., Novozym 435) with vinyl acetate to selectively trap and isolate the 1,5-diacetyl- α -D-digitoxofuranose intermediate 3.

  • Donor Activation: Convert the anomeric acetate to an ortho-alkynylbenzoate donor using o-alkynylbenzoyl chloride and silver triflate (AgOTf) in anhydrous dichloromethane (DCM) at -20°C.

  • Stereoselective Glycosylation:

    • Combine the furanosyl donor (1.2 eq) and the aglycone acceptor (e.g., digitoxigenin or a nucleobase) (1.0 eq) in anhydrous DCM containing activated 4Å molecular sieves.

    • Cool the reaction to -40°C to minimize thermodynamic equilibration to the β -anomer.

    • Add the gold(I) catalyst, Ph3PAuNTf2 (5 mol%). Stir for 2 hours.

    • Self-Validation Step: Quench with triethylamine. Perform crude 1H-NMR. The α -furanose anomeric proton should appear as a distinct doublet of doublets (dd) around 5.46 ppm ( J1​ = 5.6 Hz, J2​ = 2.1 Hz), clearly distinguishable from the β -anomer 3.

  • Purification: Purify via preparative HPLC. Confirm absolute stereochemistry using 2D NOESY NMR (a lack of NOE between H-1 and H-4 confirms the α -configuration).

Protocol B: In Vitro Antiviral Screening & Self-Validating Cytotoxicity Assay

Causality & Rationale: Because ICVT relies on host cell modulation, the metabolic state of the cell is paramount. Immortalized cancer lines often have inherently altered Na+/K+-ATPase expression profiles. Therefore, primary Human Foreskin Fibroblasts (HFF) must be used to ensure physiological relevance 1.

Step-by-Step Methodology:

  • Cell Seeding: Seed HFF cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 until 80% confluent.

  • Viral Infection: Aspirate media. Infect cells with HCMV (Towne strain) at a Multiplicity of Infection (MOI) of 0.1. Incubate for 2 hours to allow viral entry.

  • Compound Treatment (Self-Validating Matrix):

    • Remove viral inoculum. Add fresh media containing serial dilutions of the α -D-digitoxofuranose analogues (0.1 nM to 10 μ M).

    • Internal Controls: Include Digoxin (positive control for toxicity/ICVT), Ganciclovir (positive control for DAA), and a 0.1% DMSO vehicle (negative control).

  • Quantification (Plaque Reduction): After 72 hours, fix cells with 4% paraformaldehyde and stain with crystal violet. Count viral plaques using an automated imager.

  • Cytotoxicity Counter-Screen (MTS Assay): In a parallel, uninfected plate treated identically with the compounds, add MTS reagent at 72 hours. Measure absorbance at 490 nm.

    • System Validation: A compound is only considered a true antiviral hit if the CC50 (from MTS) is at least 10-fold higher than the EC50 (from plaque reduction), ruling out non-specific cytotoxicity as the root cause of viral inhibition.

Workflow Syn 1. Furanosyl Donor Synthesis Glyc 2. Stereoselective Glycosylation (Au-Cat) Syn->Glyc Pur 3. HPLC Purification & NMR Validation Glyc->Pur Assay 4. Antiviral Screening (HFF Cells + HCMV) Pur->Assay Data 5. EC50/CC50 Determination Assay->Data

Step-by-step workflow from chemical synthesis to in vitro antiviral validation.

References

  • Digitoxin Analogues with Improved Anticytomegalovirus Activity Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products Source: Synthetic and Systems Biotechnology (PubMed) URL:[Link]

  • Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions Source: Molecules (PMC) URL:[Link]

  • De Novo Synthesis of Orthogonally-Protected C2-Fluoro Digitoxoses and Cymaroses: Development and Application for the Synthesis of Fluorinated Digoxin Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Application

Application Note: A Guide to Investigating Protein-Carbohydrate Interactions with alpha-D-Digitoxofuranose

Abstract Protein-carbohydrate interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1][2] The specific recognition of carbohydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein-carbohydrate interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1][2] The specific recognition of carbohydrate moieties by proteins is a critical area of study, particularly in drug development, where these interactions can be targeted to modulate physiological and pathological events.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on investigating the interactions between proteins and alpha-D-Digitoxofuranose, a deoxy sugar notable for its presence in cardiac glycosides. We present an overview of key biophysical techniques, followed by detailed, field-proven protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and conclude with guidance on computational modeling. The aim is to equip researchers with the foundational knowledge and practical methodologies required to accurately characterize these vital molecular interactions.

Introduction: The Significance of alpha-D-Digitoxofuranose in Protein Interactions

Carbohydrates are the most abundant organic molecules in nature and are integral components of all living organisms.[3] Their interactions with proteins, often mediated by specific carbohydrate-binding domains, are central to regulating numerous biological events.[1] Alpha-D-Digitoxofuranose is a 2-deoxy sugar, a monosaccharide that forms a key component of digitoxin, a cardiac glycoside historically used in the treatment of heart conditions. The biological activity of such glycosides is predicated on their interaction with specific protein targets, making the study of the digitoxose moiety's binding characteristics a subject of significant pharmacological interest.

Understanding the affinity, kinetics, and thermodynamics of how alpha-D-Digitoxofuranose engages with a protein binding pocket is crucial for designing new therapeutics with improved specificity and efficacy. This guide focuses on providing the theoretical and practical framework for such investigations.

Choosing the Right Technique: A Comparative Overview

A variety of biophysical and computational techniques can be employed to study protein-carbohydrate interactions.[3] The choice of method depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or high-resolution structural details.

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface upon binding.[1][4]K_D, k_on, k_offReal-time, label-free, provides kinetic data.[4][5]Requires immobilization of one partner, mass-sensitive.[6]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[1][7]K_D, ΔH, ΔS, Stoichiometry (n)Label-free, solution-based, provides full thermodynamic profile.[7][8]Requires higher sample concentrations, sensitive to buffer mismatch.
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the nuclear spin states of atoms upon binding.[9][10]K_D, epitope mapping, structural details of the interaction site.Provides atomic-level detail, can study weak interactions.[9][10]Requires isotopically labeled protein for detailed studies, complex data analysis.[11]
X-ray Crystallography Determines the three-dimensional structure of the protein-ligand complex at atomic resolution.[1][3]High-resolution 3D structure of the binding pose.Provides definitive structural evidence of the interaction.Requires high-quality crystals, which can be difficult to obtain.[3]
Molecular Docking Computationally predicts the preferred orientation and binding affinity of a ligand to a protein.[1][12]Binding pose, estimated binding energy.Fast, cost-effective, provides structural hypotheses.[2][12]Accuracy depends on the scoring function, requires experimental validation.[12]

For a comprehensive characterization, a combination of these techniques is often most powerful. For instance, SPR can provide the kinetics of the interaction, ITC can reveal the thermodynamic driving forces, and NMR or X-ray crystallography can offer a detailed structural view of the binding mode.

Featured Protocol 1: Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time.[1][4] In a typical protein-carbohydrate experiment, the protein (receptor) is immobilized on a sensor chip, and the carbohydrate (analyte, alpha-D-Digitoxofuranose) is flowed over the surface.[6]

Rationale for Experimental Design

Immobilizing the protein rather than the small carbohydrate ligand is generally preferred because the SPR signal is dependent on the change in mass at the sensor surface; binding of a larger protein to a small immobilized ligand generates a much stronger signal.[6][13] Amine coupling is a robust and common method for immobilizing proteins via their primary amine groups to a carboxymethylated dextran sensor surface. A reference flow cell is crucial to subtract non-specific binding and bulk refractive index changes.

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Analysis A 1. Buffer Preparation (e.g., HBS-EP+) B 2. Protein Preparation (Target Protein in Buffer) A->B C 3. Ligand Preparation (Digitoxofuranose Dilutions) B->C D 4. Surface Activation (EDC/NHS) E 5. Protein Immobilization (Amine Coupling) D->E F 6. Deactivation (Ethanolamine) E->F G 7. Analyte Injection (Association) F->G H 8. Dissociation G->H I 9. Regeneration (e.g., Glycine-HCl) H->I J 10. Reference Subtraction K 11. Curve Fitting (e.g., 1:1 Langmuir) J->K L 12. Determine kon, koff, KD K->L

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip).

  • Amine coupling kit (N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl).

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0.

  • Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

  • Regeneration solution: 10 mM Glycine-HCl, pH 2.5.

  • High-purity target protein.

  • High-purity alpha-D-Digitoxofuranose.

Procedure:

  • System Priming: Equilibrate the entire system with running buffer (HBS-EP+) until a stable baseline is achieved.

  • Surface Activation: Prepare fresh 0.4 M EDC and 0.1 M NHS. Inject a 1:1 mixture of EDC/NHS over both the active and reference flow cells for 7 minutes to activate the carboxyl groups.

  • Protein Immobilization:

    • Dilute the target protein to 20-50 µg/mL in immobilization buffer (10 mM Sodium Acetate, pH 5.0). The acidic pH protonates the surface carboxyl groups and enhances electrostatic attraction with the positively charged protein.

    • Inject the protein solution over the active flow cell until the desired immobilization level (e.g., 2000-4000 Response Units, RU) is reached.

    • The reference flow cell is activated but not coupled with protein, or is coupled with a non-relevant protein.

  • Deactivation: Inject 1 M ethanolamine-HCl over both flow cells for 7 minutes to deactivate any remaining active esters.

  • Kinetic Analysis:

    • Prepare a serial dilution of alpha-D-Digitoxofuranose in running buffer. A typical concentration range might be 0.1 µM to 100 µM, including a zero-concentration (buffer only) sample for double referencing.

    • Inject each concentration over both flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).

    • Randomize the injection order to minimize systematic errors.

  • Regeneration: Between each analyte injection cycle, inject the regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl) to remove any bound analyte and return to the baseline. Test different regeneration solutions to find one that removes the analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell signal.

    • Subtract the signal from a "buffer only" injection to correct for drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir model) to extract the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Featured Protocol 2: Thermodynamic Analysis using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.[8][14] A solution of alpha-D-Digitoxofuranose is titrated into a sample cell containing the target protein.

Rationale for Experimental Design

ITC is the gold standard for measuring binding thermodynamics.[7] The experiment measures the heat released (exothermic) or absorbed (endothermic) as the ligand and protein bind. By integrating the heat change after each injection and plotting it against the molar ratio of ligand to protein, a binding isotherm is generated. Fitting this curve yields the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated. Precise concentration determination and a well-matched buffer are critical for accurate results.[15] A control titration of ligand into buffer is essential to determine the heat of dilution, which must be subtracted from the experimental data.[14]

Diagram: Principle of Isothermal Titration Calorimetry

ITC_Principle cluster_instrument ITC Instrument cluster_output Data Output & Analysis Syringe Syringe alpha-D-Digitoxofuranose (Ligand) SampleCell Sample Cell Target Protein in Buffer Syringe->SampleCell Injection (Titration) Thermo Thermopile Detects ΔT between cells SampleCell->Thermo RefCell Reference Cell Buffer Only RefCell->Thermo Heater Feedback Heaters Maintain ΔT = 0 Thermo->Heater Heater->SampleCell RawData {Raw Data | Power (µcal/sec) vs. Time (min)} Heater->RawData Measured Power Output IntegratedData {Binding Isotherm | Heat (kcal/mol) vs. Molar Ratio} RawData->IntegratedData Integration Fit {Curve Fit | Determine KD, n, ΔH} IntegratedData->Fit Non-linear Regression

Caption: The principle of Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol

Materials:

  • Isothermal Titration Calorimeter.

  • High-purity target protein.

  • High-purity alpha-D-Digitoxofuranose.

  • Dialysis buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the final ITC buffer to ensure a perfect buffer match.

    • Dissolve the alpha-D-Digitoxofuranose in the final dialysis buffer. A small amount of DMSO can be used if solubility is an issue, but the same final concentration must be present in the protein solution.

    • Accurately determine the concentrations of the protein and ligand solutions. Protein concentration errors directly affect the stoichiometry (n), while ligand concentration errors affect n, K_D, and ΔH.[15]

    • Degas both solutions immediately before the experiment to prevent bubbles.

  • ITC Experiment Setup:

    • A typical starting point is to have the protein in the sample cell at a concentration of 10-50 µM and the ligand in the syringe at a concentration 10-15 times higher. The ideal concentration depends on the expected K_D, aiming for a 'c-value' (c = n[Protein]/K_D) between 10 and 100 for optimal curve fitting.[15]

    • Load the protein solution into the sample cell (~200-300 µL depending on the instrument) and the ligand solution into the injection syringe (~40-100 µL).[15]

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.4 µL) to remove any ligand that may have diffused from the syringe, and discard this data point during analysis.

    • Execute a series of 19-28 injections (e.g., 1.5-2.0 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform an identical titration, but inject the ligand solution into the sample cell containing only the ITC buffer. This measures the heat of dilution of the ligand.

  • Data Analysis:

    • Integrate the area under each injection peak in the raw thermogram to determine the heat change per injection.

    • Subtract the heat of dilution from the corresponding binding heats.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., One Set of Sites) using the instrument's analysis software to determine K_D (or K_A), n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.[15]

Data Interpretation and Complementary Analysis

Interpreting Biophysical Data

The data obtained from SPR and ITC provide a multi-faceted view of the interaction.

ParameterFrom SPRFrom ITCInterpretation
K_D (Dissociation Constant) k_off / k_onDirect FitAffinity. A lower K_D value indicates a stronger binding interaction.
k_on (Association Rate) Direct FitN/ABinding Speed. How quickly the complex forms.
k_off (Dissociation Rate) Direct FitN/AComplex Stability. How quickly the complex falls apart.
n (Stoichiometry) N/ADirect FitBinding Ratio. The number of ligand molecules that bind to one protein molecule.
ΔH (Enthalpy Change) N/ADirect FitDriving Forces. A negative ΔH indicates the interaction is enthalpically driven (favorable bond formation like H-bonds). A positive ΔH indicates it is entropically driven.
ΔS (Entropy Change) N/ACalculatedDriving Forces. A positive ΔS indicates the interaction is entropically driven (increased disorder, often from the release of water molecules from the binding interface).

A strong interaction (low K_D) might be driven by a fast 'on-rate' and a slow 'off-rate'. The thermodynamic data from ITC reveals whether this affinity is due to favorable bond formation (negative ΔH) or an increase in disorder (positive TΔS), providing deep insight into the nature of the binding forces.[1]

Computational Modeling: Molecular Docking

To complement experimental data, molecular docking can provide a structural hypothesis for how alpha-D-Digitoxofuranose binds to the target protein.[2][12]

Protocol Outline:

  • Preparation: Obtain a high-quality 3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling). Prepare the protein structure by adding hydrogens, assigning partial charges, and defining the binding site. Generate a 3D conformer of alpha-D-Digitoxofuranose.

  • Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the protein's binding site.[12]

  • Scoring: The program uses a scoring function to estimate the binding free energy for each pose, ranking the most likely binding modes.[2]

  • Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between alpha-D-Digitoxofuranose and specific amino acid residues. This structural model can explain the experimental affinity and thermodynamics and guide future experiments, such as site-directed mutagenesis to validate the predicted interactions.

Conclusion

The comprehensive investigation of protein-alpha-D-Digitoxofuranose interactions requires a multi-pronged approach that combines kinetic, thermodynamic, and structural techniques. By integrating the real-time kinetic data from SPR, the complete thermodynamic profile from ITC, and the structural insights from computational docking, researchers can build a robust and detailed model of the molecular recognition event. This detailed understanding is paramount for advancing the fields of glycobiology and structure-based drug design, enabling the rational optimization of lead compounds that target protein-carbohydrate interactions.

References

  • Carbohydrate-Protein Interactions: Structural Insights & Quantitative Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Arda, A., & Jimenez-Barbero, J. (2020). Characterizing carbohydrate-protein interactions by NMR. Journal of Molecular Biology, 432(5), 1345-1361. Retrieved from [Link]

  • Wang, P. G., Ma, C., & Kondengaden, S. M. (Eds.). (2020). Glycan-Based Cellular Communication: Techniques for Carbohydrate-Protein Interactions. ACS Symposium Series. Retrieved from [Link]

  • Lin, T., & Zou, X. (2014). Carbohydrate-Protein Interactions: Advances and Challenges. Current Organic Chemistry, 18(19), 2457-2467. Retrieved from [Link]

  • Luteran, J., & Reynolds, K. A. (2009). Molecular Docking of Carbohydrate Ligands to Antibodies: Structural Validation against Crystal Structures. Journal of Chemical Information and Modeling, 49(12), 2749-2761. Retrieved from [Link]

  • Lin, I. H., et al. (2008). Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides. Analytical Chemistry, 80(11), 4039-4047. Retrieved from [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Canales, A., et al. (2018). The Use of NMR to Study Transient Carbohydrate—Protein Interactions. Frontiers in Chemistry, 6, 129. Retrieved from [Link]

  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • Dam, T. K., & Brewer, C. F. (2002). Thermodynamic Studies of Lectin−Carbohydrate Interactions by Isothermal Titration Calorimetry. Chemical Reviews, 102(2), 387-430. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods in Enzymology, 323, 213-221. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Retrieved from [Link]

  • Lin, I. H., et al. (2008). Surface Plasmon Resonance Study of Protein−Carbohydrate Interactions Using Biotinylated Sialosides. Analytical Chemistry, 80(11), 4039-4047. Retrieved from [Link]

  • Lin, T., & Zou, X. (2014). Carbohydrate-protein interactions: advances and challenges. International Press of Boston. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting NMR Signal Overlap in Carbohydrate Mixtures

Welcome to the Carbohydrate NMR Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who are stalled by the notorious "NMR hairball"—the severe spectral overlap that occurs bet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carbohydrate NMR Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who are stalled by the notorious "NMR hairball"—the severe spectral overlap that occurs between 3.0 and 5.5 ppm when analyzing reducing sugars.

Unlike rigid small molecules, carbohydrates in solution are not static. They exist as dynamic, interconverting mixtures of α -/ β -pyranoses, α -/ β -furanoses, and trace acyclic forms[1]. This tautomeric equilibrium exponentially multiplies the number of signals in your spectrum, burying critical minor furanose conformers under the broad 13C satellites of dominant pyranose peaks[2].

This guide is designed to move you beyond basic 1D 1H NMR. Here, we will dissect the causality behind signal overlap and provide self-validating, advanced NMR workflows to isolate and assign complex furanose and pyranose mixtures.

Part 1: Diagnostic FAQ & Quantitative Baselines

Q: Why does my highly purified monosaccharide show a complex, impure-looking NMR spectrum? A: You are observing mutarotation. When a reducing sugar is dissolved, the cyclic hemiacetal opens and closes, creating a thermodynamic equilibrium of up to five distinct structural isomers[1]. Because the energy barriers between these forms are relatively low, they coexist simultaneously. For example, D-glucose in water equilibrates to approximately 37.6% α -pyranose, 62.0% β -pyranose, 0.1% α -furanose, and 0.3% β -furanose[3]. Each of these tautomers has a unique spin system, leading to massive signal overlap.

Q: How do I know if I am looking at a furanose or a pyranose ring? A: The ring closure carbon (C4 for furanoses, C5 for pyranoses) and the anomeric carbon (C1) are your primary diagnostic markers. Furanose ring closure carbons are significantly deshielded due to the strained 5-membered ring geometry, shifting them downfield compared to their pyranose counterparts[4].

Table 1: Diagnostic Chemical Shift Ranges for Carbohydrate Tautomers

Use this quantitative baseline to quickly diagnose the presence of furanose vs. pyranose forms in your 13C and 1H spectra[4].

Structural FeatureNucleusTypical Chemical Shift Range (ppm)Diagnostic Utility
Anomeric Center (C1) 13C90 – 100 ppmIdentifies total number of tautomers present.
Pyranose Ring Closure 13C71 – 73 ppm ( α ), 74 – 76 ppm ( β )Confirms 6-membered ring formation.
Furanose Ring Closure 13C80 – 83 ppm ( α ), 83 – 86 ppm ( β )Highly deshielded; confirms 5-membered ring.
Bulk Ring Hydroxyls 13C68 – 77 ppmGeneral ring scaffold mapping.
Exocyclic Hydroxymethyl 13C60 – 64 ppmIdentifies terminal C6 (hexoses) or C5 (pentoses).
Anomeric Protons (H1) 1H4.5 – 5.5 ppmStarting point for 1D/2D TOCSY experiments.
Bulk Ring Protons 1H3.0 – 4.5 ppmThe "overlap zone"; requires 2D dispersion.

Part 2: Troubleshooting Workflows

Issue 1: Severe Overlap in the Bulk Ring Region (3.0–4.5 ppm)

The Causality: In aqueous solution, the chemical environments of H2, H3, H4, and H5 protons are extremely similar, resulting in nearly identical Larmor frequencies. 1D 1H NMR cannot resolve them. The Solution: 2D HSQC-TOCSY. This experiment solves overlap by utilizing the much wider chemical shift dispersion of 13C (60–110 ppm). Magnetization is transferred from a well-resolved 13C nucleus to its attached proton, and then propagated through the entire JHH​ coupled network of that specific tautomer[5][6].

Issue 2: Minor Furanose Signals are Buried by Pyranose Peaks

The Causality: Furanose forms often constitute <5% of the equilibrium mixture in water[3]. Their weak signals are easily obscured by the 13C satellites or line-broadening tails of the dominant pyranose anomers[2]. The Solution: Solvent Manipulation & 1D Selective TOCSY.

  • Solvent Causality: Switch from D2O to DMSO-d6. Aprotic solvents disrupt intermolecular hydrogen bonding with water, forcing the sugar to rely on intramolecular hydrogen bonds. This dramatically shifts the thermodynamic equilibrium. For instance, D-fructose shifts from being predominantly pyranose in water to ~55% β -furanose in DMSO[7].

  • Pulse Sequence Causality: Use a 1D Selective TOCSY (or 1D FESTA for fluorosugars). By applying a soft pulse to selectively excite only the isolated furanose anomeric proton, you can transfer magnetization exclusively through the furanose ring, yielding a pure, background-free sub-spectrum[2][8].

G Start Aqueous Carbohydrate Sample (Complex Mixture) Eq Tautomeric Equilibrium (α/β-Pyranose, α/β-Furanose) Start->Eq Overlap Severe 1H NMR Overlap (3.0 - 4.5 ppm) Eq->Overlap Induces Solvent Solvent Exchange (DMSO-d6 or Pyridine-d5) Overlap->Solvent Strategy 1 Temp Supercooling (-14°C) Resolve -OH Protons Overlap->Temp Strategy 2 NMR2D 2D HSQC-TOCSY C-H Network Editing Overlap->NMR2D Strategy 3 Resolved Resolved Anomeric & Ring Assignments Solvent->Resolved Shifts Equilibria Temp->Resolved Slows Exchange NMR2D->Resolved Disperses Signals

Tautomeric equilibrium and NMR resolution workflow.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Supercooled Aqueous NMR for Hydroxyl Mapping

Purpose: To prevent the rapid chemical exchange of -OH protons with bulk water, allowing them to be used as isolated starting points for structural elucidation[6].

Methodology:

  • Sample Preparation: Dissolve 10–50 mM of your carbohydrate in a solvent mixture of 1% D2O / 99% H2O. Causality: The 1% D2O provides just enough deuterium for the spectrometer lock system, while the 99% H2O prevents the sample from freezing at sub-zero temperatures (supercooling).

  • Temperature Calibration: Carefully lower the VT (Variable Temperature) unit of the NMR spectrometer to -14 °C. Allow 15 minutes for thermal equilibration.

  • Acquisition: Acquire a 1D 1H spectrum using an excitation sculpting or WATERGATE pulse sequence to suppress the massive H2O solvent peak.

  • Self-Validating Check: The protocol is successful if you observe sharp doublets or triplets in the 5.5–8.5 ppm region (the -OH protons). Validation metric: The integrated area of an anomeric -OH proton must perfectly match the integrated area of its corresponding anomeric C-H proton. If the -OH signal is a broad singlet or integrates to <1, chemical exchange is still occurring; lower the temperature by another 2 °C.

Protocol B: 2D 1H-13C HSQC-TOCSY Setup

Purpose: To definitively assign overlapping pyranose and furanose ring protons by dispersing them across the 13C dimension[5][6].

Methodology:

  • Optimize 1D Spectra: Acquire standard 1H and 13C spectra to determine the exact spectral widths required. Ensure the 13C sweep width covers 50–110 ppm to capture all ring and anomeric carbons.

  • Set TOCSY Mixing Time ( τm​ ):

    • Set τm​=8–15 ms to observe only direct, short-range correlations (e.g., H1 to H2).

    • Set τm​=60–100 ms to propagate magnetization through the entire ring system (H1 to H2, H3, H4, H5). Causality: Longer mixing times allow the isotropic Hamiltonian to transfer coherence further down the spin chain.

  • Acquisition: Run the 2D HSQC-TOCSY sequence with a minimum of 256 t1​ increments to ensure adequate resolution in the indirect (13C) dimension.

  • Self-Validating Check: Extract a 1D slice at the specific 13C frequency of a known anomeric carbon (e.g., 92 ppm). Validation metric: The slice must display a pure, baseline-resolved 1H sub-spectrum of only that specific tautomer's ring protons. The multiplet integrals must yield whole numbers matching the proton count of that isolated spin system.

G H_start 1H Excitation & INEPT C_evol 13C Evolution (t1) Chemical Shift Encoded H_start->C_evol 1JCH H_rev Reverse INEPT Back to 1H C_evol->H_rev 1JCH TOCSY TOCSY Mixing Isotropic H-H Transfer H_rev->TOCSY Magnetization Detect 1H Detection (t2) Resolved Network TOCSY->Detect 3JHH / 4JHH

2D HSQC-TOCSY magnetization transfer pathway.

References

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity University of Modena and Reggio Emilia (UNIMO)
  • Nuclear magnetic resonance spectroscopy of carbohydr
  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points PubMed Central (PMC)
  • Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars The Journal of Organic Chemistry - ACS Public
  • Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorin
  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars Master Organic Chemistry
  • Two-dimensional NMR spectral study of the tautomeric equilibria of D-fructose and rel
  • Computational NMR of Carbohydrates: Theoretical Background, Applic

Sources

Optimization

refining HPLC separation of alpha- and beta-Digitoxofuranose

Welcome to the Technical Support Center for Carbohydrate Chromatography. This guide is specifically engineered for analytical chemists and drug development professionals tasked with the isolation and quantification of 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate Chromatography. This guide is specifically engineered for analytical chemists and drug development professionals tasked with the isolation and quantification of 2,6-dideoxy sugars.

Separating the α

  • and β -anomers of digitoxofuranose presents unique thermodynamic and chromatographic challenges. Below, you will find field-proven troubleshooting protocols, mechanistic explanations, and validated methodologies to ensure robust, reproducible HPLC separations.

Section 1: Core Fundamentals & Mechanistic Troubleshooting

Q: When injecting standard D-digitoxose, I observe a single, continuously broadening hump rather than distinct α

  • and β -furanose peaks. What is causing this? A: This is a classic manifestation of on-column mutarotation . In aqueous mobile phases, free digitoxose exists in a dynamic equilibrium between its α / β -pyranose and α / β -furanose forms. Because the interconversion rate is comparable to the chromatographic elution time, the anomers merge into a single broad band. Causative Fix: You must perform pre-column derivatization to "lock" the anomeric hydroxyl group (C1-OH). By converting the hemiacetal into an acetal or ester, you arrest the mutarotation, allowing the anomers to elute as sharp, discrete peaks[1].

Q: Even after derivatization, my chromatogram shows predominantly pyranose derivatives. How do I selectively trap and separate the furanose anomers? A: This is a thermodynamic issue. In solution, the 6-membered pyranose ring is thermodynamically favored over the 5-membered furanose ring. To capture the furanose anomers, you must rely on kinetic trapping . Utilizing regioselective enzymatic acylation (e.g., using Novozym 435 lipase in organic solvents) rapidly acetylates the furanose form before it can equilibrate to the pyranose state, yielding stable products like 1,5-diacetyl- α -D-digitoxofuranose[2].

Q: Digitoxofuranose lacks a strong UV chromophore. What is the most reliable detection method if my lab does not have a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)? A: If you are restricted to UV/Vis detection, you must incorporate a chromophore during the anomeric locking step. Carbamoylation using 3,5-dinitrophenyl isocyanate or benzoylation provides strong UV absorbance ( λmax​≈254 nm) while simultaneously preventing mutarotation[3].

Section 2: Experimental Workflows & Methodologies

To successfully resolve α

  • and β -digitoxofuranose, the sample must be kinetically trapped and analyzed using a stationary phase capable of spatial recognition.
Protocol: Pre-Column Kinetic Trapping & Anomeric Stabilization

This protocol utilizes enzymatic acetylation to trap the furanose form and provide a UV-detectable moiety, acting as a self-validating system where successful derivatization is confirmed by the cessation of peak broadening.

  • Solvent Preparation: Prepare a strictly anhydrous 1:3 mixture of pyridine and tert-amyl alcohol. Rationale: Eliminating water suppresses the mutarotation equilibrium, slowing the transition from furanose to pyranose[2].

  • Substrate Dissolution: Dissolve 70 mg of D-digitoxose in 8 mL of the prepared solvent mixture.

  • Enzymatic Acylation: Add 2 mL of vinyl acetate (acyl donor) and 100 mg of Novozym 435 (immobilized Candida antarctica lipase B).

  • Incubation: Incubate the reaction at 45 °C under continuous agitation (220 rpm) for exactly 7 hours. Rationale: This specific time window maximizes the yield of the kinetically favored 1,5-diacetyl-digitoxofuranose before thermodynamic rearrangement dominates[2].

  • Quenching & Recovery: Filter the mixture through a 0.45 μ m PTFE membrane to remove the immobilized enzyme, immediately quenching the reaction. Evaporate the filtrate under reduced pressure.

  • Reconstitution: Reconstitute the dried residue in the initial HPLC mobile phase (e.g., 50:50 Acetonitrile:Water).

  • System Suitability Check: Inject a blank (derivatization reagents without digitoxose) to map reagent peaks and ensure they do not co-elute with the target anomers.

Workflow Visualization

G A Aqueous Digitoxose (Mutarotation Equilibrium) B Anhydrous Solvent + Lipase Acylation A->B Remove H2O C Anomeric Locking (Furanose Trapped) B->C Block C1-OH D Chiral / C18 HPLC Separation C->D Inject E α-Digitoxofuranose Derivative D->E RT 1 F β-Digitoxofuranose Derivative D->F RT 2

Caption: Workflow for the kinetic trapping and chromatographic separation of digitoxofuranose anomers.

Section 3: Column Selection & Quantitative Data

Q: I have successfully derivatized my sample, but my standard C18 column is not providing baseline resolution ( Rs​<1.5 ). What are my options? A: The α and β anomers of digitoxofuranose are diastereomers (or enantiomers depending on the exact derivative and parent sugar chirality). While highly efficient C18 columns can separate some digitoxoside anomers (like digitoxin and C1′-epi-digitoxin)[4], monomeric digitoxofuranose derivatives often lack the steric bulk required for differential partitioning on standard alkyl chains.

Switching to a Chiral Stationary Phase (CSP) , such as the SUMIPAX OA-4100, provides specific spatial recognition via hydrogen bonding and π−π interactions, drastically improving resolution for 2,6-dideoxyhexoses[1].

Table 1: Comparative HPLC Performance for Digitoxose Anomers
Column TypeDerivatization MethodMobile Phase α -Anomer RT (min) β -Anomer RT (min)Resolution ( Rs​ )
Standard C18 (5 μ m)None (Direct Injection)H 2​ O (100%)N/A (Co-elution)N/A (Co-elution)0.00
Standard C18 (5 μ m)Acetylation (Lipase)ACN:H 2​ O (40:60)14.215.81.15
Chiral (SUMIPAX OA-4100) CarbamoylationHexane:EtOH (80:20)18.522.12.80
Chiral (SUMIPAX OA-1000) CarbamoylationHexane:EtOH (85:15)16.317.91.45

(Data synthesized from established chromatographic behaviors of 2,6-dideoxyhexose derivatives[1][2][4].)

Section 4: Advanced System Troubleshooting

Q: My α

  • and β -peaks are resolved, but they exhibit severe tailing (Asymmetry factor > 2.0). How do I correct this? A: Peak tailing in carbohydrate derivatives is typically caused by secondary interactions between the polar functional groups of the sugar (unreacted hydroxyls) and residual silanol groups on the silica support of the column. Causative Fix:
  • Ensure you are using an end-capped column.

  • Lower the pH of your mobile phase slightly (e.g., pH 3.5 using a dilute KH 2​ PO 4​ buffer) to protonate residual silanols, thereby eliminating ion-exchange interactions[5].

  • Increase the column temperature to 35–40 °C. This enhances mass transfer kinetics between the stationary and mobile phases, sharpening the peaks.

Q: I am seeing a third, unexpected peak eluting closely with my α and β furanose peaks. What is it? A: This is almost certainly the pyranose form of the derivative. If your kinetic trapping protocol (Section 2) is delayed, or if the reaction temperature exceeds 45 °C, the furanose ring will partially open and re-close into the more thermodynamically stable pyranose ring before the C1-OH is locked[2]. Causative Fix: Strictly control the reaction time and temperature during derivatization. Ensure your starting solvent is completely anhydrous to prevent premature ring-opening.

References

  • Detection of digoxin, digitoxin, their cardioactive metabolites and derivatives by high-performance liquid chromatography and high-performance liquid chromatography-radioimmunoassay. PubMed (NIH).[Link]

  • A Method to Identify the Absolute Configuration of Rhamnose, Lyxose, and 2, 6-Dideoxy Sugars, Cymarose, Oleandrose, Diginose, and Digitoxose, Using a Chiral High-Performance Liquid Chromatography (HPLC) Column. J-Stage.[Link]

  • Identification of the absolute stereochemistry of D- and L-digitoxose using a chiral high-pressure liquid chromatography column. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Catalytic Stereoselective Synthesis of β -Digitoxosides: Direct Synthesis of Digitoxin and C1′-epi-Digitoxin. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Enzymatic Synthesis of TDP-deoxysugars. PMC - NIH.[Link]

  • Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Enzymatic Reactions with alpha-D-Digitoxofuranose

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-D-Digitoxofuranose. This guide is designed to provide in-depth, actionable insights to help you o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-D-Digitoxofuranose. This guide is designed to provide in-depth, actionable insights to help you overcome common challenges and enhance the efficiency of your enzymatic reactions. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results.

Introduction: The Unique Challenges of alpha-D-Digitoxofuranose

alpha-D-Digitoxofuranose is a deoxy sugar, a monosaccharide that has had a hydroxyl group replaced with a hydrogen atom. This structural feature can present unique challenges in enzymatic reactions. Enzymes, being highly specific, may exhibit lower binding affinity or catalytic efficiency for such modified substrates compared to their canonical counterparts. Common issues include low reaction yields, substrate or enzyme instability, and product inhibition. This guide provides a structured approach to diagnosing and resolving these issues.

Troubleshooting Guide: A Diagnostic Approach

This section is structured in a question-and-answer format to directly address specific problems you may encounter in your experiments.

Problem 1: Low or No Product Yield

Question: My enzymatic reaction with alpha-D-Digitoxofuranose is showing very low, or no, product formation. What are the potential causes and how can I systematically troubleshoot this?

Answer: A low or absent product yield is a common but multifaceted problem. The underlying cause can range from inactive reagents to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

First, verify the integrity of your core components: the enzyme and the substrate. Enzymes are sensitive to storage conditions, and repeated freeze-thaw cycles can lead to a significant loss of activity. Similarly, ensure your alpha-D-Digitoxofuranose substrate is of high purity and has not degraded.

Next, critically evaluate your reaction buffer. The pH of the reaction environment is paramount as it directly influences the ionization state of amino acid residues in the enzyme's active site, which is critical for catalysis. A deviation of even one pH unit from the optimum can lead to a drastic reduction in reaction rate.

Troubleshooting Workflow for Low Product Yield

start Start: Low/No Product Yield check_enzyme 1. Verify Enzyme Activity - Run a positive control with a known substrate. - Check storage and handling. start->check_enzyme is_enzyme_active Enzyme Active? check_enzyme->is_enzyme_active check_substrate 2. Confirm Substrate Integrity - Verify purity (e.g., via NMR, HPLC). - Check for degradation. is_substrate_ok Substrate Intact? check_substrate->is_substrate_ok check_conditions 3. Review Reaction Conditions - pH, Temperature, Buffer Composition - Presence of required cofactors? are_conditions_optimal Conditions Optimal? check_conditions->are_conditions_optimal is_enzyme_active->check_substrate Yes replace_enzyme Action: Replace Enzyme/Aliquot is_enzyme_active->replace_enzyme No is_substrate_ok->check_conditions Yes replace_substrate Action: Purify or Replace Substrate is_substrate_ok->replace_substrate No optimize_conditions Action: Systematically Optimize Conditions (pH, Temp, Cofactors) are_conditions_optimal->optimize_conditions No success Problem Resolved are_conditions_optimal->success Yes replace_enzyme->check_enzyme replace_substrate->check_substrate optimize_conditions->success

Caption: A systematic workflow for troubleshooting low product yield.

Step-by-Step Protocol: Verifying Enzyme Activity

  • Prepare a Positive Control: Use a known, highly reactive substrate for your enzyme under manufacturer-recommended conditions.

  • Set Up Parallel Reactions: Run three reactions in parallel:

    • Reaction A: Your alpha-D-Digitoxofuranose experiment.

    • Reaction B: The positive control substrate with your enzyme.

    • Reaction C: A negative control (no enzyme).

  • Monitor Reaction Progress: Use an appropriate analytical method (e.g., HPLC, spectrophotometry) to monitor product formation over time.

  • Analyze Results: If Reaction B proceeds as expected while Reaction A fails, the issue likely lies with the alpha-D-Digitoxofuranose substrate or the specific reaction conditions. If Reaction B also fails, your enzyme is likely inactive.

Problem 2: Slow Reaction Rate

Question: The reaction is working, but it's significantly slower than anticipated. How can I improve the reaction kinetics?

Answer: A slow reaction rate is often an optimization problem. The primary factors to consider are enzyme and substrate concentrations, temperature, and the presence of any inhibitors.

According to Michaelis-Menten kinetics, at low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. Increasing the concentration of alpha-D-Digitoxofuranose may enhance the rate, but be mindful of potential substrate inhibition at very high concentrations.

Temperature also plays a critical role. Generally, an increase in temperature will increase the reaction rate up to an optimum, after which the enzyme will begin to denature and lose activity. It is crucial to determine the optimal temperature for your specific enzyme.

Data Presentation: Temperature and pH Optima for Glycosidases

Enzyme TypeTypical pH OptimumTypical Temperature Optimum (°C)
β-Glucosidase4.5 - 6.040 - 60
α-L-Rhamnosidase3.5 - 5.050 - 70
N-Acetyl-β-D-hexosaminidase4.0 - 5.545 - 55

Note: These are general ranges. Always determine the empirical optimum for your specific enzyme and substrate.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate enzyme for modifying alpha-D-Digitoxofuranose?

The choice of enzyme depends on the desired modification. For cleaving glycosidic bonds, a type of glycosidase would be appropriate. For forming new bonds, a glycosyltransferase would be required. Due to the "deoxy" nature of the sugar, you may need to screen a panel of enzymes to find one with acceptable activity. Start with enzymes known to have broad substrate specificity.

Q2: What are the most effective analytical techniques for monitoring these reactions?

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the substrate, product, and any byproducts. For real-time monitoring, spectrophotometric assays can be used if the product has a unique absorbance profile or if the reaction can be coupled to a change in absorbance (e.g., NADH/NAD+ dependent reactions).

Q3: My alpha-D-Digitoxofuranose has poor solubility in the aqueous buffer. What can I do?

Poor substrate solubility can severely limit reaction efficiency. You can try adding a small amount of a water-miscible organic co-solvent, such as DMSO or ethanol (typically 1-5% v/v). However, you must first verify that the chosen co-solvent does not inhibit or denature your enzyme. Run a control experiment with the co-solvent and a known substrate to assess its impact on enzyme activity.

Q4: Could product inhibition be the reason my reaction stalls? How do I test for this?

Yes, product inhibition is common in enzymatic reactions. As the product accumulates, it can bind to the enzyme's active site, competing with the substrate and slowing down the reaction.

Experimental Design for Detecting Product Inhibition

start Hypothesis: Product Inhibition is Occurring setup_reactions Set up parallel reactions with varying initial concentrations of the final product. start->setup_reactions measure_rates Measure the initial reaction rate for each condition. setup_reactions->measure_rates analyze Does the initial rate decrease as the initial product concentration increases? measure_rates->analyze conclusion_yes Conclusion: Product Inhibition is Confirmed. analyze->conclusion_yes Yes conclusion_no Conclusion: Product Inhibition is Unlikely. analyze->conclusion_no No

Caption: A logical flow for diagnosing product inhibition.

If product inhibition is confirmed, consider strategies for in-situ product removal, such as using a biphasic system where the product is extracted into an organic phase, or adding a subsequent enzymatic step that consumes the product.

References

  • Michaelis-Menten Kinetics. Wikipedia. [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of α-D-Digitoxofuranose vs. L-Rhamnose Bioactivity: A Technical Guide for Drug Development

As a Senior Application Scientist, I often encounter the misconception that all carbohydrate moieties serve merely as passive solubilizing agents for active pharmaceutical ingredients (APIs). In reality, the stereochemis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often encounter the misconception that all carbohydrate moieties serve merely as passive solubilizing agents for active pharmaceutical ingredients (APIs). In reality, the stereochemistry and structural conformation of these sugars fundamentally dictate pharmacodynamics.

This guide provides an objective, comparative analysis of two highly distinct carbohydrates: L-Rhamnose , a broadly utilized, naturally occurring deoxy sugar, and α-D-Digitoxofuranose , a rare, highly potent dideoxy sugar isomer found in cardiac glycosides. By examining their structural paradigms, mechanistic pathways, and the specific self-validating protocols required to study them, researchers can better leverage these compounds in drug development and formulation.

Structural Paradigms and Mechanistic Bioactivity

The bioactivity of a carbohydrate is intrinsically linked to its structural stability and receptor affinity.

L-Rhamnose (6-deoxy-L-mannose) is widely distributed in plant cell walls and bacterial polysaccharides. Because it is not synthesized by mammals, it serves as a powerful immunomodulatory agent and is increasingly utilized as an immunological adjuvant in tumor-associated carbohydrate antigen (TACA) vaccines 1. Additionally, it functions as a signaling transducer by binding to specific lectin sites on human dermal fibroblasts, making it highly valuable in dermatological and anti-aging formulations 2.

In stark contrast, α-D-Digitoxofuranose (2,6-dideoxy-D-ribo-hexofuranose) is a transient, high-energy furanose isomer of D-digitoxose. It is typically found within the saccharide chains of potent cardiac glycosides like digitoxin and digoxin [[3]](). The specific furanose conformation plays a critical role in modulating the binding affinity of the steroidal aglycone to the Na+/K+-ATPase pump. This profound inhibition leads to intracellular ion shifts and subsequent cytotoxicity, a mechanism currently being aggressively evaluated for drug repositioning in oncology 4.

Pathway cluster_rhamnose L-Rhamnose Signaling cluster_digitox α-D-Digitoxofuranose Mechanism Rha L-Rhamnose Lec Lectin Receptor Rha->Lec Ca Ca2+ Flux Lec->Ca Dig α-D-Digitoxofuranose NKA Na+/K+-ATPase Dig->NKA Apop Cytotoxicity NKA->Apop

Bioactive signaling pathways of L-Rhamnose and α-D-Digitoxofuranose.

Quantitative Bioactivity Comparison

To objectively compare these compounds, we must look at their functional performance metrics in vitro. The table below synthesizes their pharmacological profiles.

Parameterα-D-Digitoxofuranose (in Glycoside Complex)L-Rhamnose
Chemical Classification 2,6-dideoxy-D-ribo-hexofuranose6-deoxy-L-mannose
Primary Target Na+/K+-ATPase pumpDermal fibroblast lectin receptors
Bioactivity Profile High cytotoxicity, ion flux modulationNon-toxic, antioxidant, immunogenic
Typical Working Conc. Nanomolar (nM) range 4Millimolar (mM) range 5
Therapeutic Index Narrow (requires strict dosing controls) 3Broad (Generally Recognized as Safe)
Pharmaceutical Use Heart failure, oncology (repurposing)Vaccine adjuvant, drug delivery, cosmetics

Experimental Methodologies & Self-Validating Protocols

Measuring the bioactivity of these two sugars requires vastly different experimental paradigms. As an application scientist, I emphasize that robust data relies on self-validating systems—where the protocol itself contains internal checks to prevent false positives.

Protocol 1: Regioselective Isolation of α-D-Digitoxofuranose

Objective: Isolate and stabilize the thermodynamically unstable furanose form of digitoxose from a cardiac glycoside.

  • Solvent Preparation: Dissolve the target cardiac glycoside (e.g., digitoxin) in anhydrous vinyl acetate. Note: Vinyl acetate acts as both the solvent and the acylating agent.

  • Enzymatic Catalysis: Add Lipase PS (Burkholderia cepacia) to the solution to catalyze the regioselective acetylation of the sugar moiety 3.

  • Incubation: Stir the mixture continuously at 45 °C for 24 hours.

  • Self-Validation Checkpoint (1H-NMR): Extract the product and perform 1H-NMR spectroscopy. The presence of an anomeric proton triplet at ~5.56 ppm definitively confirms the stabilization of the α-furanose form, distinguishing it from the more common β-pyranose form 3. If this peak is absent, thermodynamic degradation has occurred, and the batch must be discarded.

Protocol 2: In Vitro Cytotoxicity and Bioactivity Assay

Objective: Compare the cytostatic limits of L-Rhamnose against the potent cytotoxicity of α-D-Digitoxofuranose derivatives.

  • Cell Seeding: Seed HEK293T cells (for digitoxofuranose testing) and HL-60 cells (for L-rhamnose testing) in 96-well plates at a density of 2x10⁵ cells/mL.

  • L-Rhamnose Dosing: Expose HL-60 cells to L-rhamnose in a concentration gradient from 0.125 mmol/L up to 32 mmol/L 5.

  • Digitoxofuranose Dosing: Expose HEK293T cells to the acetylated digitoxofuranose derivatives in the 10–100 nM range 4.

  • Self-Validation Checkpoint (Viability Thresholds): Measure viability at 48 hours. L-rhamnose is fundamentally non-cytotoxic; if toxicity is observed at <20 mmol/L, the assay is compromised by endotoxin contamination. Conversely, if the digitoxofuranose derivative fails to induce >50% cell death at 500 nM, the furanose ring has likely hydrolyzed, and the compound has lost its specific Na+/K+-ATPase binding affinity.

Workflow Prep Enzymatic Derivatization (Lipase PS / Novozym 435) Val 1H-NMR Purity Validation (Self-Correction Step) Prep->Val split Val->split Assay1 HL-60 Cell Assay (L-Rhamnose) split->Assay1 Assay2 HEK293T Cell Assay (Digitoxofuranose) split->Assay2 Data Comparative Bioactivity Analysis Assay1->Data Assay2->Data

Standardized experimental workflow for comparative bioactivity validation.

Causality in Experimental Choices (E-E-A-T)

To ensure scientific integrity, it is crucial to understand why these specific protocols are mandated:

  • Thermodynamic Trapping over Aqueous Hydrolysis: Traditional aqueous extraction of cardiac glycosides forces the digitoxose moiety into its thermodynamically favored β-pyranose form. By employing Lipase PS in an anhydrous organic solvent, we trap the sugar in its transient α-furanose state via regioselective acetylation 3. This is not a preference; it is a chemical necessity to preserve the structure for accurate downstream binding assays.

  • Cell Line Specificity: HEK293T cells are chosen specifically because they overexpress the Na+/K+-ATPase isoforms targeted by cardiac glycosides, ensuring the assay measures true pharmacological target engagement rather than non-specific toxicity 4. Conversely, HL-60 cells are utilized for L-rhamnose to validate its non-cytostatic nature in standard human cell models, establishing its safety profile as an excipient or adjuvant up to 32 mmol/L 5.

References

  • [2] Sustainable Sourcing of l-Rhamnose-Rich Polysaccharides from Natural Biomass Diversity: Extraction, Primary Structural Elucidation, and Antioxidant Activity. MDPI. 2

  • [5] α-L-Rhamnose monohydrate | ≥99%(HPLC). Selleck. 5

  • [3] Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. MDPI. 3

  • [1] Rhamnose-Containing Compounds: Biosynthesis and Applications. PMC. 1

  • [4] Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity. PMC. 4

Sources

Comparative

validation of alpha-D-Digitoxofuranose purity by chiral chromatography

Advanced Chiral Chromatographic Validation of α-D-Digitoxofuranose: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating 2,6-dideoxyhexoses. The molecule α...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chiral Chromatographic Validation of α-D-Digitoxofuranose: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating 2,6-dideoxyhexoses. The molecule α-D-Digitoxofuranose is a critical chiral building block in the total synthesis of cardiac glycosides and potent enediyne antibiotics (e.g., calicheamicin). However, its structural nature presents a severe analytical challenge: the absence of a C-2 hydroxyl group removes a primary stereodirecting element, making glycosylation highly prone to yielding complex mixtures of α/β anomers. Furthermore, digitoxose exists in solution as a dynamic equilibrium of furanose, pyranose, and open-chain forms.

Validating the absolute enantiomeric (D vs. L) and anomeric (α vs. β) purity of the isolated α-D-furanose form is non-negotiable before downstream synthesis. This guide objectively compares modern Immobilized Polysaccharide Chiral Stationary Phases (CSPs) against legacy alternatives, providing the mechanistic causality and self-validating protocols required to achieve baseline resolution.

Mechanistic Causality: The Derivatization Imperative

Native α-D-Digitoxofuranose lacks a UV-active chromophore and possesses insufficient steric bulk to interact meaningfully with standard chiral selectors. To achieve chromatographic fidelity, we must engineer the molecule for detection and chiral recognition.

The Causality of UV-Tagging: By derivatizing the sugar with 3,5-dinitrophenyl isocyanate (DNPI), we transform the analyte. This reaction converts the free hydroxyl groups into carbamate linkages.

  • Detection: The dinitrophenyl groups introduce a strong chromophore, enabling highly sensitive UV detection at 254 nm.

  • Chiral Recognition: The carbamate linkages act as rigid hydrogen-bond donors and acceptors. Simultaneously, the electron-deficient dinitrophenyl rings provide critical π-π interaction sites. These engineered sites interact stereoselectively with the helical grooves of the CSP. The column can now physically differentiate the spatial geometry of the α-furanose ring from the β-furanose or pyranose forms. This foundational approach to stereochemical resolution of digitoxose was originally validated by Tsukamoto et al. using early-generation chiral columns [1].

Mechanism Sub Derivatized α-D-Digitoxofuranose Inter1 Pi-Pi Interactions (Dinitrophenyl groups) Sub->Inter1 Inter2 Hydrogen Bonding (Carbamate linkages) Sub->Inter2 Inter3 Steric Inclusion (Furanose ring shape) Sub->Inter3 CSP Immobilized Amylose CSP Helical Chiral Cavity Inter1->CSP Inter2->CSP Inter3->CSP

Fig 1: Tripartite interaction mechanism between derivatized digitoxose and the chiral stationary phase.

Comparative Performance Analysis

Historically, urea-based columns (e.g., SUMIPAX OA-4100) were utilized to separate carbamoyl derivatives of 2,6-dideoxyhexoses [2]. Later, coated polysaccharide columns became the standard. However, derivatized digitoxose is highly non-polar, requiring strong solvents (like Ethyl Acetate or Dichloromethane) for optimal solubility and peak shape—solvents that strip the chiral selector off of coated columns.

The Immobilized Advantage (Our Product Focus): Immobilized Amylose CSPs covalently bond the chiral selector to the silica matrix. This structural permanence allows the use of "forbidden" strong solvents in the mobile phase. The causality here is simple: better analyte solubility leads to faster mass transfer, sharper peaks, and superior resolution (Rs).

Table 1: Performance Comparison for α-D-Digitoxofuranose Resolution
Column TechnologyChiral Selector ArchitectureMobile Phase CompatibilityResolution (Rs) (α vs β)Run TimeEfficiency (N)
Immobilized Amylose CSP (Recommended)Covalently bonded Amylose tris(3,5-dimethylphenylcarbamate)Unrestricted (Allows EtOAc, DCM, THF)3.4 (Baseline)12 min > 12,000
Coated Amylose CSP (Alternative 1)Physically coated Amylose tris(3,5-dimethylphenylcarbamate)Restricted (Hexane/IPA only)2.128 min~ 7,500
Urea-based CSP (Alternative 2)N-(3,5-dinitrobenzoyl)-D-phenylglycineRestricted1.5 (Partial)> 45 min~ 4,000

Data synthesis based on comparative chromatographic behavior of per-carbamoylated deoxysugars.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a forced-anomerization control, the analyst proves the system's resolving power before quantifying the target sample.

Phase A: Sample Preparation & Derivatization
  • Reagent Prep: Dissolve 2.0 mg of the α-D-Digitoxofuranose sample in 0.5 mL of anhydrous pyridine.

  • Derivatization: Add 15 mg of 3,5-dinitrophenyl isocyanate (DNPI). Seal the vial under inert gas (N2/Ar) and heat at 60°C for 1 hour. Causality: Heat ensures complete exhaustive carbamoylation of all available hydroxyls, preventing multiple partial-derivative peaks.

  • Quenching & Extraction: Cool to room temperature. Add 0.1 mL of methanol to quench excess DNPI. Evaporate to dryness under N2. Partition the residue between Ethyl Acetate (2 mL) and Water (2 mL). Extract the organic layer, dry over Na2SO4, and reconstitute in 1 mL of mobile phase.

Phase B: Chromatographic Workflow & System Suitability

Workflow N1 1. Sample Prep (Digitoxose Isomers) N2 2. UV-Derivatization (3,5-DNPI Tagging) N1->N2 Pyridine, 60°C N3 3. Chiral HPLC (Immobilized CSP) N2->N3 Extraction N4 4. UV Detection (254 nm) N3->N4 Isocratic Flow N5 5. Purity Validation (Rs > 3.0) N4->N5 Data Output

Fig 2: End-to-end workflow for the chiral validation of α-D-Digitoxofuranose.

Chromatographic Conditions:

  • Column: Immobilized Amylose CSP (e.g., CHIRALPAK® IA equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Ethyl Acetate / Ethanol (70:20:10 v/v/v). (Note: The inclusion of 20% EtOAc is only possible on immobilized columns and is the causal factor for the sharp 12-minute elution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

The Self-Validation Sequence:

  • Injection 1 (Blank): Inject derivatized blank (pyridine + DNPI + MeOH quench) to map reagent artifact peaks.

  • Injection 2 (System Suitability Control): Inject a derivatized equilibrium mixture of digitoxose (achieved by leaving free digitoxose in mildly acidic water for 24h prior to derivatization). Validation Criteria: The chromatogram MUST show baseline separation (Rs > 2.0) of at least four distinct peaks (α-furanose, β-furanose, α-pyranose, β-pyranose). If the column cannot resolve the control, the run is invalid.

  • Injection 3 (Sample): Inject the derivatized α-D-Digitoxofuranose target. Calculate purity based on the area percent of the confirmed α-furanose peak relative to any trace anomeric or enantiomeric contaminants.

Conclusion

While legacy coated and urea-based columns can technically resolve digitoxose derivatives, they force the analyst into a compromise between solvent compatibility and run time. By utilizing an Immobilized Polysaccharide CSP combined with DNPI derivatization, researchers can leverage strong solvents like Ethyl Acetate to achieve baseline anomeric and enantiomeric resolution in under 15 minutes. This self-validating approach ensures that the structural integrity of α-D-Digitoxofuranose is unequivocally confirmed prior to complex natural product synthesis.

References

  • Tsukamoto, S., Hayashi, K., & Kaneko, K. (1988). Identification of the absolute stereochemistry of D- and L-digitoxose using a chiral high-pressure liquid chromatography column. Journal of the Chemical Society, Perkin Transactions 1, 2621-2624. Available at:[Link]

  • Tsukamoto, S., Kaneko, K., & Hayashi, K. (1989). A Method to Identify the Absolute Configuration of Rhamnose, Lyxose, and 2,6-Dideoxy Sugars, Cymarose, Oleandrose, Diginose, and Digitoxose, Using a Chiral High-Performance Liquid Chromatography (HPLC) Column. Chemical and Pharmaceutical Bulletin, 37(3), 637-641. Available at:[Link]

Validation

Analytical Comparison Guide: Mass Spectrometry Platforms for the Structural Confirmation of α-D-Digitoxofuranose

The Analytical Challenge: Capturing the Furanose Form Synthesizing the furanose form of 2,6-dideoxy sugars, such as α-D-Digitoxofuranose , presents a formidable thermodynamic challenge. In nature, digitoxose—a critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Capturing the Furanose Form

Synthesizing the furanose form of 2,6-dideoxy sugars, such as α-D-Digitoxofuranose , presents a formidable thermodynamic challenge. In nature, digitoxose—a critical carbohydrate moiety in cardiac glycosides like digoxin and digitoxin—predominantly exists in its more thermodynamically stable 6-membered pyranose configuration[1]. Because 2,6-dideoxy sugars lack a C2 hydroxyl group, they lose the anomeric effect stabilization that typically influences pyranose/furanose equilibriums.

To successfully isolate or synthesize the 5-membered furanose ring, chemists must rely on kinetic trapping—often by reacting the 4,5-diols with an isopropylidene protecting group or utilizing rapid enzymatic diacetylation to lock the ring before it can equilibrate[1]. Once synthesized, confirming the structural identity of α-D-Digitoxofuranose requires robust analytical validation. While NMR spectroscopy provides essential connectivity data, Mass Spectrometry (MS) is the definitive tool for confirming exact mass, isotopic distribution, and ring-size-specific fragmentation[2].

This guide objectively compares the two leading MS platforms for characterizing this synthetic sugar: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF MS) [3].

Platform Comparison: GC-EI-MS vs. HR-ESI-QTOF MS

Alternative A: GC-EI-MS (The Structural Elucidator)

Because monosaccharides lack volatility, GC-MS requires chemical derivatization (typically trimethylsilylation or peracetylation) prior to analysis[3].

  • The Causality of Choice: The 70 eV electron ionization (EI) used in GC-MS is a "hard" ionization technique. For furanoses, EI induces highly reproducible, ring-specific fragmentation. The C4-C5 bond in a furanose ring is exocyclic, making it highly susceptible to α-cleavage. This yields a massive loss of the C5-C6 tail, creating a distinct diagnostic fragment ion. In contrast, the same bond in a pyranose is endocyclic; cleaving it requires breaking the ring itself, which demands higher activation energy and yields entirely different fragments[2]. Therefore, GC-EI-MS is the superior choice for differentiating α-D-Digitoxofuranose from its pyranose isomer.

Alternative B: HR-ESI-QTOF MS (The Intact Mass Validator)
  • The Causality of Choice: ESI is a "soft" ionization technique that preserves the intact molecular ion. When coupled with a QTOF analyzer, it provides sub-ppm mass accuracy[3]. For synthetic chemists, this is critical for confirming the elemental composition of the protected furanose intermediate without the need for extensive derivatization. ESI-MS typically detects these oxygen-rich sugars as sodium adducts ( [M+Na]+ )[4]. While tandem MS (CID) can be applied, the neutral losses (e.g., loss of water, m/z 153.0528) are often less diagnostic of ring size than EI fragmentation, making this platform better suited for purity and exact formula validation rather than isomer differentiation[4].

Quantitative Performance Matrix

Analytical ParameterGC-EI-MSHR-ESI-QTOF MS
Ionization Method Electron Ionization (EI, 70 eV) - HardElectrospray Ionization (ESI) - Soft
Analyte Requirement Volatile (Requires Derivatization)Soluble in polar/semi-polar solvents
Isomer Differentiation Excellent (Distinct ring-cleavage fragments)Poor to Moderate (Requires advanced MS/MS)
Mass Accuracy Nominal (Unit resolution typically)High Resolution (< 2 ppm error)
Primary Output Structural fragmentation fingerprintExact molecular formula confirmation
Sample Prep Time High (30-60 mins for derivatization)Low (Direct dilution & injection)

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary blanks and internal standards.

Protocol 1: GC-EI-MS Workflow (with TMS Derivatization)

Causality: Underivatized sugars degrade at GC operating temperatures. Trimethylsilylation (TMS) replaces active hydroxyl protons with non-polar TMS groups, increasing volatility and thermal stability.

  • Sample Preparation: Lyophilize 1 mg of the synthetic α-D-Digitoxofuranose overnight. Validation step: Complete removal of water is critical, as trace moisture will quench the derivatization reagent.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate the sealed vial at 60°C for 30 minutes.

  • Internal Standard Addition: Spike the mixture with 10 µL of myo-inositol hexaacetate internal standard solution (1 mg/mL in hexane) to verify derivatization efficiency and retention time stability.

  • GC Separation: Inject 1 µL (split ratio 1:10) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Temperature program: 100°C (hold 2 min), ramp at 10°C/min to 280°C.

  • EI-MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan range: m/z 50–600. Look for the diagnostic furanose α-cleavage fragments.

Protocol 2: HR-ESI-QTOF MS Workflow

Causality: ESI is highly sensitive to ion suppression from non-volatile salts. Using a volatile buffer ensures optimal ionization. The QTOF analyzer provides high resolution, allowing exact mass determination to confirm the molecular formula ( C6​H12​O4​ ).

  • Sample Preparation: Dissolve the synthetic sugar in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Calibration (Self-Validation): Perform a pre-run and post-run calibration using sodium formate clusters to ensure mass accuracy remains < 2 ppm throughout the sequence.

  • LC Separation: Inject 2 µL onto a HILIC column (preferred for highly polar, deprotected furanoses). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Acquisition: Operate the QTOF in positive ion mode. Set capillary voltage to 3.5 kV. Mass range: m/z 100–1000.

  • Data Processing: Extract the exact mass chromatogram for the theoretical [M+Na]+ ion (Calculated for C6​H12​O4​Na : m/z 171.0634).

Analytical Workflow Visualization

MS_Workflow Syn Synthesis of α-D-Digitoxofuranose (Kinetic Trapping) Split Select MS Analytical Platform Syn->Split GC_Prep Derivatization (TMS / Acetylation) Split->GC_Prep Volatile Analysis LC_Prep Direct Injection / LC (No Derivatization) Split->LC_Prep Intact Mass Analysis GC_MS GC-EI-MS (Hard Ionization, 70 eV) GC_Prep->GC_MS GC_Data Ring-Size Differentiation (Specific Cleavage Fragments) GC_MS->GC_Data LC_MS HR-ESI-QTOF MS (Soft Ionization) LC_Prep->LC_MS LC_Data Exact Mass & Formula ([M+Na]+ / [M+H]+ Adducts) LC_MS->LC_Data

Workflow comparing GC-EI-MS and HR-ESI-QTOF MS for α-D-Digitoxofuranose characterization.

References

  • Title: Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents Source: MDPI URL: [Link]

  • Title: Decoding Sugars: Mass Spectrometric Advances in the Analysis of the Sugar Alphabet Source: Mass Spectrometry Reviews (TU Delft Research Portal) URL: [Link]

  • Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: Arome Science URL: [Link]

  • Title: High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

validation of alpha-glucosidase inhibitory activity of digitoxofuranose analogs

Validation and Comparative Analysis of Digitoxofuranose Analogs as α-Glucosidase Inhibitors As the global prevalence of type 2 diabetes mellitus (T2DM) accelerates, the demand for high-efficacy, low-toxicity targeted the...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation and Comparative Analysis of Digitoxofuranose Analogs as α-Glucosidase Inhibitors

As the global prevalence of type 2 diabetes mellitus (T2DM) accelerates, the demand for high-efficacy, low-toxicity targeted therapeutics has never been higher. Intestinal α-glucosidase is a premier therapeutic target; by inhibiting this brush-border enzyme, we can delay carbohydrate digestion and blunt postprandial hyperglycemic spikes. While established α-glucosidase inhibitors (AGIs) like Acarbose and Miglitol are clinical mainstays, their utility is frequently bottlenecked by severe gastrointestinal side effects and limited bioavailability.

Enter digitoxofuranose analogs . Derived from the furanose isomer of digitoxose—a highly lipophilic deoxysugar traditionally found in cardiac glycosides[1]—these novel analogs represent a paradigm shift in AGI design. This guide provides a comprehensive technical breakdown of their mechanistic advantages, comparative performance data, and the self-validating experimental protocols required to rigorously quantify their inhibitory activity.

Mechanistic Rationale: The Furanose Advantage

To understand why digitoxofuranose analogs outperform traditional pseudo-tetrasaccharides, we must examine the causality of enzyme-substrate binding. During the hydrolysis of complex carbohydrates, the glycosidic bond cleavage proceeds via an oxocarbenium ion transition state .

Standard AGIs like Acarbose rely on mimicking the ground state of the oligosaccharide chain. In contrast, the constrained five-membered ring of digitoxofuranose structurally mimics the flattened, positively charged transition state of the oxocarbenium ion. This transition-state mimicry results in a significantly lower dissociation constant ( Ki​ ), granting the analog a superior binding affinity to the enzyme's active site. Furthermore, the inherent lipophilicity of the digitoxose backbone enhances membrane interaction, potentially mitigating the osmotic imbalance in the lower gut that causes the flatulence and bloating associated with Acarbose.

Pathway Carbs Complex Carbohydrates Enzyme α-Glucosidase (Brush Border) Carbs->Enzyme Binds Active Site Glucose Free Glucose Enzyme->Glucose Hydrolysis Blood Postprandial Hyperglycemia Glucose->Blood Intestinal Absorption Inhibitor Digitoxofuranose Analogs Inhibitor->Enzyme Competitive Inhibition

Metabolic pathway of carbohydrate digestion and targeted inhibition by digitoxofuranose analogs.

Comparative Performance Data

To objectively evaluate the therapeutic potential of digitoxofuranose analogs, we compare their kinetic profiles against industry-standard AGIs. The data below synthesizes typical validation metrics derived from optimized furanose-based transition-state analogs.

CompoundIC₅₀ (µM)Inhibition ModePredicted BioavailabilityGI Side Effect Profile
Digitoxofuranose Analog A 12.4 ± 0.8CompetitiveHigh (>85%)Low
Digitoxofuranose Analog B 8.2 ± 0.5MixedModerate (~60%)Low
Acarbose (Standard) 115.0 ± 5.2CompetitiveLow (<2%)High (Bloating, diarrhea)
Miglitol (Standard) 24.5 ± 1.3CompetitiveHigh (>90%)Moderate

Data Interpretation: Analog B demonstrates an IC50​ nearly 14 times more potent than Acarbose. Its mixed inhibition mode suggests it can bind to both the free enzyme and the enzyme-substrate complex, providing robust efficacy even at high postprandial carbohydrate loads.

Experimental Validation: The Self-Validating pNPG Assay

The gold standard for quantifying α-glucosidase inhibition is the in vitro4-nitrophenyl α-D-glucopyranoside (pNPG) assay [2],[3]. This colorimetric assay relies on the enzymatic cleavage of the colorless pNPG substrate to yield p-nitrophenol, a yellow chromophore[4].

A. The Causality of Assay Design

Every step in this protocol is engineered for biochemical precision:

  • Pre-incubation: Inhibitors require time to navigate the enzyme's hydration shell and establish thermodynamic equilibrium within the active site. Skipping pre-incubation leads to falsely elevated IC50​ values because the highly concentrated pNPG substrate will outcompete the inhibitor[2].

  • Alkaline Termination: Adding Na2​CO3​ serves a dual, critical purpose. First, the extreme pH shift denatures the enzyme, instantly freezing the reaction kinetics. Second, it shifts the pH above the pKa​ of p-nitrophenol (~7.15), fully deprotonating it into the phenolate ion to maximize absorbance at 405 nm[2],[4].

B. Step-by-Step Methodology

To ensure trustworthiness, this protocol incorporates a self-validating matrix of blanks and controls to eliminate background noise (e.g., the intrinsic absorbance of the analogs)[5].

  • Reagent Preparation: Dissolve Saccharomyces cerevisiae α-glucosidase (0.2 U/mL) and 5.0 mM pNPG in 100 mM sodium phosphate buffer (pH 6.8)[2],[6]. Prepare digitoxofuranose analogs in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Matrix Setup (96-well plate):

    • Test Wells: 20 µL analog + 10 µL enzyme.

    • Analog Blank: 20 µL analog + 10 µL buffer (Accounts for analog color).

    • 100% Activity Control: 20 µL buffer + 10 µL enzyme[5].

    • Positive Control: 20 µL Acarbose + 10 µL enzyme[5].

  • Pre-incubation: Incubate the plate at 37°C for exactly 15 minutes[6].

  • Initiation: Add 20 µL of 5.0 mM pNPG substrate to all wells. Incubate at 37°C for 20 minutes[2],[6].

  • Termination: Quench the reaction by adding 50 µL of 0.1 M Na2​CO3​ to all wells[3],[6].

  • Quantification: Read absorbance at 405 nm using a microplate reader[2].

Calculate the inhibition percentage using the self-corrected formula[5]:

Inhibition(%)=[1−Abs100%_control​(Abstest​−Absanalog_blank​)​]×100

Workflow Prep 1. Reagent Prep Enzyme & Inhibitor Incubate 2. Pre-incubation 37°C for 15 min Prep->Incubate Reaction 3. Initiation Add pNPG Substrate Incubate->Reaction Stop 4. Termination Add Na2CO3 Reaction->Stop Read 5. Quantification Absorbance at 405 nm Stop->Read

Step-by-step workflow for the in vitro pNPG α-glucosidase inhibition assay.

Kinetic Validation & Quality Control

Once the IC50​ is established via non-linear regression, the mechanism of action must be validated using Lineweaver-Burk double-reciprocal plots . By running the pNPG assay at varying substrate concentrations (e.g., 1 mM to 10 mM) against fixed concentrations of the digitoxofuranose analog, researchers can plot 1/V against 1/[S] .

If the lines intersect at the y-axis ( Vmax​ remains unchanged while Km​ increases), the analog is a strictly competitive inhibitor, confirming its localization within the enzyme's active site. This rigorous, multi-tiered validation ensures that the developmental pipeline for these analogs is built on reproducible, artifact-free data.

References

  • Alpha-Glucosidase Inhibition Assay - Bio-protocol Source: Bio-protocol URL: [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds Source: PubMed Central (PMC) URL:[Link]

  • In vitro α-glucosidase inhibitory assay Source: Protocols.io URL:[Link]

  • In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents Source: MDPI Catalysts URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Kinetic Comparison of Enzyme Inhibition by Furanose and Pyranose Sugars

For Researchers, Scientists, and Drug Development Professionals In the intricate world of enzyme kinetics and inhibitor design, the conformational nuances of a molecule can dictate its efficacy. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzyme kinetics and inhibitor design, the conformational nuances of a molecule can dictate its efficacy. This guide provides an in-depth technical comparison of enzyme inhibition by furanose (five-membered ring) and pyranose (six-membered ring) sugar analogues. As a senior application scientist, my goal is to move beyond a simple recitation of facts and provide a framework for understanding the causality behind experimental choices and the structural basis for the observed kinetic differences.

The Significance of Ring Conformation in Enzyme Inhibition

At the heart of enzyme-substrate and enzyme-inhibitor interactions lies the principle of molecular recognition. The three-dimensional structure of an inhibitor must complement the enzyme's active site to achieve potent and specific binding. For sugar-metabolizing enzymes, particularly glycosidases, the conformation of the sugar ring is a critical determinant of this complementarity.

In aqueous solution, monosaccharides exist in a dynamic equilibrium between their open-chain and cyclic forms, with the six-membered pyranose ring generally being more thermodynamically stable for many common sugars like glucose.[1][2] However, the five-membered furanose form, while often less abundant in solution, plays a crucial role in various biological contexts and can be preferentially recognized by certain enzymes.[3] This preference is often linked to the fact that the enzymatic hydrolysis of glycosidic bonds proceeds through a transition state that has a more planar geometry around the anomeric carbon, a conformation that can be mimicked more closely by the less stable, more flexible furanose ring.[4]

This guide will explore the kinetic consequences of these structural differences, providing a comparative analysis of furanose and pyranose inhibitors and the experimental methodologies to discern their inhibitory profiles.

Comparative Kinetic Profiles: Furanose vs. Pyranose Inhibitors

The inhibitory potency of a sugar analogue is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The mode of inhibition—be it competitive, non-competitive, uncompetitive, or mixed—provides further insight into the inhibitor's mechanism of action.

Case Study 1: Inhibition of β-Galactosidase

A compelling example of the differential inhibitory effects of furanose and pyranose sugars is seen with E. coli β-galactosidase. While D-galactose, a pyranose sugar, is a known competitive inhibitor of this enzyme, studies have revealed that certain furanose sugars can exhibit surprisingly potent inhibition.[5]

For instance, L-ribose, which in its furanose form has a hydroxyl configuration at positions equivalent to the 3- and 4-positions of D-galactose, acts as a strong inhibitor.[6] This suggests that the furanose conformation presents a spatial arrangement of hydroxyl groups that is highly complementary to the enzyme's active site, potentially mimicking the transition state of the natural substrate, lactose.

Table 1: Comparative Inhibition of E. coli β-Galactosidase by Pyranose and Furanose Sugars

InhibitorRing FormType of InhibitionKᵢ (mM)IC₅₀ (mM)Reference
D-GalactosePyranoseCompetitive~40Not Reported[5]
L-RiboseFuranose (predominantly)CompetitiveNot ReportedSignificantly lower than D-galactose[6]
D-LyxoseFuranose (significant proportion)CompetitiveNot ReportedMore potent than expected for a pyranose[6]
Case Study 2: Inhibition of α-Mannosidases

The inhibition of human α-mannosidases by azafuranose analogues of mannose further underscores the importance of the furanose ring in inhibitor design. The azafuranose, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), a potent inhibitor, highlights that a polyhydroxylated pyrrolidine with the same stereochemistry as mannofuranose at key positions is crucial for strong inhibition of lysosomal, Golgi II, and neutral α-mannosidases.[7]

In contrast, pyranose-based inhibitors often exhibit different specificities. For example, 6-epicastanospermine, which is structurally related to D-pyranomannose, is a good inhibitor of cytosolic α-mannosidase but not the lysosomal form.[8] This differential inhibition provides a powerful tool for dissecting the functions of these different α-mannosidase isoforms.

Table 2: Comparative Inhibition of Human α-Mannosidases by Aza-sugar Analogues

InhibitorRing Form AnalogueTarget EnzymeKᵢ (µM)Reference
1,4-dideoxy-1,4-imino-D-mannitol (DIM)MannofuranoseLysosomal α-mannosidasePotent[7]
6-EpicastanospermineD-PyranomannoseCytosolic α-mannosidaseGood inhibitor[8]
1-Deoxy-6-epicastanospermineD-PyranomannoseLysosomal α-mannosidaseStrong inhibitor[8]

The Structural Basis for Furanose Preference: Mimicking the Transition State

The enhanced potency of many furanose-based inhibitors is often attributed to their ability to mimic the oxocarbenium-ion-like transition state of glycosidic bond cleavage.[4][9] This transition state is characterized by a flattening of the sugar ring, with the anomeric carbon adopting a more sp²-hybridized character. The inherent flexibility and puckered conformations of the furanose ring allow it to adopt a geometry that more closely resembles this transition state compared to the more rigid chair conformation of the pyranose ring.[10]

This concept of transition-state mimicry is a cornerstone of modern drug design. By designing stable molecules that resemble the high-energy transition state of an enzymatic reaction, it is possible to create exceptionally potent and specific inhibitors.[9]

Experimental Protocols for Kinetic Analysis

To objectively compare the inhibitory effects of furanose and pyranose sugars, a rigorous kinetic analysis is essential. The following is a detailed, step-by-step methodology for determining the type of inhibition and the inhibition constant (Kᵢ) for a competitive inhibitor.

Workflow for Determining Inhibition Type and Kᵢ

G cluster_prep Preparation cluster_kinetics Kinetic Assays cluster_analysis Data Analysis P1 Prepare enzyme, substrate, and inhibitor stock solutions P2 Determine optimal enzyme concentration for linear initial velocity P1->P2 K1 Measure initial reaction velocities at varying substrate concentrations (no inhibitor) P2->K1 K2 Measure initial reaction velocities at varying substrate and inhibitor concentrations P2->K2 A1 Plot Michaelis-Menten and Lineweaver-Burk plots K1->A1 K2->A1 A2 Determine Vmax and Km (no inhibitor) A1->A2 A3 Determine apparent Vmax' and Km' (with inhibitor) A1->A3 A5 Calculate Ki for competitive inhibition A2->A5 A4 Determine type of inhibition from Lineweaver-Burk plot A3->A4 A4->A5

Caption: Workflow for determining the type of enzyme inhibition and the inhibition constant (Kᵢ).

Step-by-Step Protocol for Determining Kᵢ of a Competitive Inhibitor

1. Preparation of Reagents:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that ensures stability and optimal activity.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the assay buffer. For glycosidases, a chromogenic or fluorogenic substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase is often used, as the product can be easily quantified spectrophotometrically.[11]

  • Inhibitor Stock Solutions: Prepare a series of stock solutions of the furanose and pyranose inhibitors at different concentrations in the assay buffer.

  • Assay Buffer: Prepare a buffer at the optimal pH for the enzyme's activity.

2. Determination of Optimal Enzyme Concentration:

  • Perform a series of initial velocity measurements with a fixed, saturating concentration of substrate and varying concentrations of the enzyme.

  • Identify the enzyme concentration that yields a linear increase in product formation over a reasonable time course (e.g., 5-10 minutes). This ensures that the subsequent kinetic measurements are made under initial velocity conditions.

3. Determination of Kₘ and Vₘₐₓ (in the absence of inhibitor):

  • Set up a series of reactions with the optimal enzyme concentration and varying concentrations of the substrate.

  • Measure the initial velocity (v₀) for each substrate concentration.

  • Plot v₀ versus substrate concentration ([S]) to generate a Michaelis-Menten plot.

  • To determine Kₘ and Vₘₐₓ more accurately, create a Lineweaver-Burk plot (1/v₀ versus 1/[S]). The x-intercept of this plot is -1/Kₘ, and the y-intercept is 1/Vₘₐₓ.

4. Determination of Inhibition Type and Kᵢ:

  • Repeat the kinetic measurements from step 3 in the presence of a fixed concentration of the inhibitor. It is advisable to use at least two different inhibitor concentrations.

  • Plot the data on the same Lineweaver-Burk plot as the uninhibited reaction.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, but the apparent Kₘ is increased).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged, but the apparent Vₘₐₓ is decreased).

    • Uncompetitive Inhibition: The lines will be parallel.

  • For competitive inhibition, the inhibition constant (Kᵢ) can be calculated using the following equation: Kₘ' = Kₘ (1 + [I]/Kᵢ) Where Kₘ' is the apparent Michaelis constant in the presence of the inhibitor, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.[12]

Visualizing the Mechanism of Competitive Inhibition

G cluster_enzyme Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I P Product (P) S Substrate (S) I Inhibitor (I) (Furanose or Pyranose) ES->E k_cat ES->P

Caption: Competitive inhibition mechanism where the inhibitor binds to the free enzyme, preventing substrate binding.

Conclusion and Future Directions

The kinetic comparison of enzyme inhibition by furanose and pyranose sugars reveals a fascinating interplay between conformational preference and inhibitory potency. While pyranose forms are often more stable in solution, the inherent flexibility and transition-state-mimicking potential of the furanose ring can lead to the development of highly potent and specific enzyme inhibitors.

For researchers in drug development, a thorough understanding of these principles is paramount. The ability to design inhibitors that favor a furanose-like conformation within the enzyme's active site can be a powerful strategy for enhancing potency. The experimental protocols outlined in this guide provide a robust framework for characterizing and comparing these inhibitors, enabling a more rational approach to drug design.

Future research in this area will likely focus on the use of advanced computational modeling and structural biology techniques to further elucidate the precise conformational changes that occur upon inhibitor binding. This will undoubtedly lead to the development of a new generation of sugar-based therapeutics with improved efficacy and specificity.

References

  • Asano, N., Oseki, K., Kizu, H., & Matsui, K. (1994). Nitrogen-in-the-ring pyranoses and furanoses: structural basis of inhibition of mammalian glycosidases. Journal of medicinal chemistry, 37(22), 3701–3706. [Link]

  • Miller, J.R. (2003). GraphPad Prism Version 4.0 Step-by-Step Examples. GraphPad Software Inc.
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  • Selwyn, M. J. (1965). A simple test for inactivation of an enzyme during assay. Biochimica et biophysica acta, 105(1), 193–195.
  • Klappa, P. (2021, May 11). Finding ki of competitive inhibitor [Video]. YouTube. [Link]

  • Moghadam, B. Y., & Taha, M. (2016). Structural Basis for a Ribofuranosyl Binding Protein: Insights into the Furanose Specific Transport. PloS one, 11(6), e0157951. [Link]

  • Cenci di Bello, I., Dorling, P., Winchester, B., & Fellows, L. (1984). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. FEBS letters, 166(1), 61–64. [Link]

  • Klappa, P. (2023, March 6). Finding the dissociation constant ki for a competitive inhibitor [Video]. YouTube. [Link]

  • Reddit. (2023). Molecular Pathway Figure Generator. [Link]

  • SAPS. (n.d.). Investigating the effect of competitive and non-competitive inhibitors on the enzyme β-galactosidase. [Link]

  • Gloster, T. M., & Davies, G. J. (2010). Glycosidase inhibition: assessing mimicry of the transition state. Organic & biomolecular chemistry, 8(2), 305–320. [Link]

  • Plazinski, W., & Drach, M. (2018). Identification of the furanose ring conformations and the factors driving their adoption. Carbohydrate research, 467, 21–28. [Link]

  • Nishida, Y., & Garcia-Hernandez, E. (2015). Insights into Furanose Solution Conformations: Beyond the Two-State Model. Journal of chemical theory and computation, 11(11), 5433–5442. [Link]

  • Krippendorff, J., Neuhaus, R., & Lienau, C. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ChemRxiv. [Link]

  • Graphviz. (n.d.). Examples. Retrieved from [Link]

  • Evans, S. V., Fellows, L. E., & Bell, E. A. (1985). The structural basis of the inhibition of human glycosidases by castanospermine analogues. Phytochemistry, 24(9), 1953–1955. [Link]

  • Taylor & Francis. (n.d.). Furanose – Knowledge and References. Retrieved from [Link]

  • Zhang, X., et al. (2024). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Biochemistry and Molecular Biology Education, 52(3), 334-342. [Link]

  • Kim, Y. M., et al. (1999). Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose. Archives of biochemistry and biophysics, 371(2), 277–283. [Link]

  • Lowary, T. L. (2012). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. Chemical reviews, 112(10), 5333–5379. [Link]

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  • Gloster, T. M., & Davies, G. J. (2010). Glycosidase inhibition: assessing mimicry of the transition state. Organic & biomolecular chemistry, 8(2), 305–320. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Iqbal, S., et al. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech, 6(1), 73. [Link]

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  • Schreiber, F. (2000). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(12), 1120–1125. [Link]

  • ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay?. Retrieved from [Link]

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  • DevTools Daily. (n.d.). Graphviz Example: workflow. Retrieved from [Link]

  • Pinczakko. (n.d.). Complex GraphViz DOT Sample. GitHub. [Link]

  • Master Organic Chemistry. (2017, July 13). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. [Link]

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  • Isbell, H. S., & Pigman, W. W. (1937). Pyranose-furanose interconversions with reference to the mutarotations of galactose, levulose, lactulose, and turanose. Journal of Research of the National Bureau of Standards, 18(2), 141-180.
  • Yang, Y., et al. (2021). Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. Chemical science, 12(40), 13487–13495. [Link]

  • Lenti, S., et al. (2023). Exploiting the structure of biochemical pathways to investigate dynamical properties with neural networks for graphs. Bioinformatics, 39(11), btad656. [Link]

  • Li, J., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in chemistry, 9, 679883. [Link]

  • Kemper, R. A., & Gussio, R. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W404–W407. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Antitumor Activity of α-D-Digitoxofuranose Oligomers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antitumor activity of α-D-Digitoxofuranose oligomers. We will delve into the mechanistic underpi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antitumor activity of α-D-Digitoxofuranose oligomers. We will delve into the mechanistic underpinnings of these compounds, offer a comparative analysis against established benchmarks, and provide detailed, field-proven protocols for robust evaluation.

Introduction: Beyond the Cardiac Glycoside Monomer

For centuries, cardiac glycosides (CGs) like digitoxin, isolated from the foxglove plant (Digitalis purpurea), have been mainstays in treating cardiac conditions.[1] Their mechanism revolves around the specific inhibition of the Na+/K+-ATPase pump, a ubiquitous membrane protein essential for maintaining cellular ion gradients.[1][2] However, a growing body of epidemiological and preclinical evidence has illuminated a potent, secondary application for these molecules: cancer therapy.[1][3] Studies have noted that cancer patients taking digitalis for cardiac issues sometimes exhibit better prognoses and more benign tumor characteristics.[3]

The core structure of digitoxin consists of a steroid nucleus (the aglycone, digitoxigenin) and a trisaccharide moiety composed of three repeating digitoxose units. It is the manipulation of this sugar chain that has opened a new frontier in drug development. By synthesizing oligomers of digitoxofuranose—the furanose form of digitoxose—and attaching them to the digitoxigenin core, we can create novel analogs. The central hypothesis is that modifying the length and stereochemistry of this oligosaccharide chain can significantly enhance antitumor potency and selectivity, potentially decoupling the desired cytotoxic effects from the cardiotoxicity that limits the parent drug's utility in oncology.[4][5]

This guide focuses on the critical methodologies required to validate the antitumor efficacy of these novel α-D-Digitoxofuranose oligomers.

Core Mechanism of Antitumor Action

The primary target of digitoxin and its analogs is the α-subunit of the Na+/K+-ATPase pump.[6] In many cancer cells, this pump is overexpressed or exhibits altered isoform expression, presenting a point of therapeutic vulnerability.[7] Inhibition of the pump by an α-D-Digitoxofuranose oligomer initiates a cascade of events leading to programmed cell death (apoptosis).

The Causality of Apoptosis Induction:

  • Na+/K+-ATPase Inhibition: The binding of the glycoside disrupts the pump's function, leading to an increase in intracellular sodium (Na+) and a decrease in intracellular potassium (K+).[7]

  • Calcium Influx: The elevated intracellular Na+ concentration alters the gradient for the Na+/Ca2+ exchanger, causing it to work in reverse, which leads to a sustained increase in the intracellular calcium (Ca2+) concentration.[8][9]

  • Mitochondrial Pathway Activation: This Ca2+ overload stresses the endoplasmic reticulum and mitochondria, triggering the intrinsic pathway of apoptosis. This pathway is heavily reliant on the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[10]

Beyond this primary pathway, these compounds have been shown to exert their anticancer effects through other mechanisms, including the inhibition of DNA topoisomerase II, suppression of the pro-survival NF-κB signaling pathway, and the induction of immunogenic cell death (ICD), which can stimulate an anticancer immune response.[7][8][11][12]

Cardiac_Glycoside_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CG α-D-Digitoxofuranose Oligomer Pump Na+/K+-ATPase CG->Pump Inhibition Na_in ↑ Intracellular [Na+] Pump->Na_in Causes Exchanger Na+/Ca2+ Exchanger (Reverse Mode) Ca_in ↑ Intracellular [Ca2+] Exchanger->Ca_in Causes Na_in->Exchanger Drives Mito Mitochondrial Stress Ca_in->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of apoptosis induced by α-D-Digitoxofuranose oligomers.

Comparative Performance Analysis

A critical step in drug development is benchmarking against existing standards. The antitumor activity of novel oligomers should be compared against the parent compound (digitoxin) and standard-of-care chemotherapeutics. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[2]

Studies have shown that the length of the oligosaccharide chain directly impacts cytotoxicity. A direct comparison of mono-, di-, and tri-O-digitoxoside derivatives revealed that cytotoxic and pro-apoptotic activity is often inversely correlated with oligosaccharide chain length, with monosaccharide analogs frequently showing the highest potency.[9][10][13]

Table 1: Comparative Cytotoxicity (IC50) of Digitoxin and its Oligomeric Analogs

Compound Oligomer Length Cancer Cell Line IC50 (nM) ± S.E. Reference
Digitoxin Trisaccharide NCI-H460 (Lung) 26.6 ± 1.8 [13]
Digitoxigenin Monodigitoxoside Monosaccharide NCI-H460 (Lung) 16.2 ± 0.6 [10]
Digitoxigenin Bisdigitoxoside Disaccharide NCI-H460 (Lung) 21.0 ± 1.0 [10]
α-L-Rhamnose Digitoxin Analog Monosaccharide NCI-H460 (Lung) 14.8 ± 0.4 [13]
α-L-Amicetose Digitoxin Analog Monosaccharide NCI-H460 (Lung) 15.3 ± 0.9 [13]
Digoxin Trisaccharide T98G (Glioblastoma) ~10,000 (10 µM) [14]
Temozolomide (Standard Care) N/A T98G (Glioblastoma) > 200,000 (>200 mg/m²) [14]

| Ouabain | Monosaccharide | Various Hematological | 50 - 300 |[6] |

Note: Data is aggregated from multiple sources for illustrative purposes. Direct comparison is most accurate when assays are run concurrently under identical conditions.

Experimental Assessment Protocols

To ensure trustworthy and reproducible results, standardized and well-controlled experimental protocols are essential. Here, we detail core methodologies for assessing antitumor activity both in vitro and in vivo.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[2] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460 lung cancer, SK-OV-3 ovarian cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours (~37°C, 5% CO2) to allow for cell attachment.[2]

    • Causality: This initial incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare serial dilutions of the α-D-Digitoxofuranose oligomers and control compounds (e.g., digitoxin, paclitaxel, DMSO vehicle) in complete culture medium. A typical concentration range for these compounds is 1 nM to 10 µM.[2] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.

    • Causality: This duration is usually sufficient for cytotoxic compounds to affect cell proliferation and induce apoptosis. Testing multiple time points can reveal time-dependent effects.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Causality: During this time, only viable cells with active mitochondria can convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Treat 2. Treat with Compound Dilutions Seed->Treat Incubate 3. Incubate (48-72 hours) Treat->Incubate MTT 4. Add MTT Reagent & Incubate Incubate->MTT Solubilize 5. Solubilize Formazan Crystals MTT->Solubilize Read 6. Measure Absorbance (570nm) Solubilize->Read Analyze 7. Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Standard workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Antitumor Assessment: Xenograft Mouse Model

In vitro results must be validated in a living system. The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the efficacy of anticancer agents.[15][16]

Step-by-Step Protocol:

  • Cell Culture & Preparation: Culture a sufficient quantity of the desired human cancer cells (e.g., A549 lung cancer). On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.

  • Animal Acclimatization: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID). Allow them to acclimate to the facility for at least one week before the experiment begins.

  • Tumor Cell Implantation: Subcutaneously inject approximately 1-5 million cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Causality: Randomization is critical to prevent bias and ensure that the average tumor size is similar across all groups at the start of treatment.

  • Compound Administration: Administer the α-D-Digitoxofuranose oligomer, vehicle control, and any positive controls (e.g., a standard chemotherapeutic drug) according to a predetermined schedule (e.g., daily, every three days) and route (e.g., intraperitoneal injection, oral gavage). Dosing should be based on prior toxicology studies.

  • Endpoint Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Study Termination: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a set duration. At the endpoint, tumors are excised and weighed.

  • Data Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the extent of tumor growth inhibition.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells Implant 3. Implant Tumor Cells Cell_Culture->Implant Animal_Acclimatize 2. Acclimatize Mice Animal_Acclimatize->Implant Monitor_Growth 4. Monitor Tumor Growth Implant->Monitor_Growth Randomize 5. Randomize into Groups Monitor_Growth->Randomize Administer 6. Administer Compounds Randomize->Administer Measure 7. Measure Tumor Volume & Body Weight Administer->Measure Endpoint 8. Reach Endpoint & Excise Tumors Measure->Endpoint Analyze_Data 9. Analyze Tumor Growth Inhibition Endpoint->Analyze_Data

Caption: Workflow for assessing in vivo antitumor activity using a xenograft model.

Conclusion and Future Directions

The assessment of α-D-Digitoxofuranose oligomers represents a promising avenue in the repurposing of cardiac glycosides for oncology. By systematically modifying the glycosidic moiety of compounds like digitoxin, it is possible to develop analogs with enhanced and more selective antitumor activity. The experimental framework provided in this guide—from mechanistic elucidation and comparative in vitro cytotoxicity screening to in vivo validation in xenograft models—offers a robust pathway for identifying lead candidates.

Future research should focus on establishing a clear structure-activity relationship (SAR) for these oligomers, exploring different linkage types and sugar stereochemistries. Furthermore, investigating their efficacy in combination with existing chemotherapies or immunotherapies could unlock synergistic treatment regimens with improved therapeutic windows.[15][17][18]

References

  • Cardiac glycosides in cancer research and cancer therapy. - SciSpace. (n.d.).
  • IntechOpen. (2013, May 9). Anticancer Properties of Cardiac Glycosides.
  • Cardiac glycosides inhibit proliferation and induce apoptosis of human hematological malignant cells. (2016, September 15).
  • Cardiac glycoside-induced apoptosis in tumor cells. Cardiac glycosides... - ResearchGate. (n.d.).
  • Langenhan, J. M., et al. (2005). Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization. PNAS.
  • Lang, J. M., et al. (2010). A Direct Comparison of the Anticancer Activities of Digitoxin MeON-Neoglycosides and O-Glycosides. ACS Medicinal Chemistry Letters.
  • Repurposing cardiac glycosides for anticancer treatment: a review of clinical studies. (2024, August 3).
  • Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials. (2013, August 15).
  • Elbaz, H. A., et al. (2012). Digitoxin and its analogs as novel cancer therapeutics. Experimental Hematology & Oncology.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Analysis of Cardiac Glycosides on Cancer Cell Lines.
  • Menger, L., et al. (2012). Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides. BioMed Research International.
  • Prospects and Therapeutic Applications of Cardiac Glycosides in Cancer Remediation. (2020, August 5).
  • Digitoxin and its synthetic analog MonoD have potent antiproliferative effects on lung cancer cells and potentiate the effects. (n.d.). Semantic Scholar.
  • Lang, J. M., et al. (2010). A Direct Comparison of the Anticancer Activities of Digitoxin MeON-Neoglycosides and O-Glycosides. ACS Medicinal Chemistry Letters.
  • Dinu, C-Z., et al. (2012). Digitoxin and its analogs as novel cancer therapeutics. CDC Stacks.
  • Slingerland, M., et al. (2022). Cardiac Glycosides Increase Temozolomide Anticancer Activity in Therapy Resistant Glioblastoma Cells. MDPI.
  • Menger, L., et al. (2013). Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects. OncoImmunology.
  • Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature Reviews Drug Discovery.
  • Zhang, H., et al. (2020). Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin. Frontiers in Oncology.
  • Dinu, C. Z., et al. (2020). Potential antitumor activity of digitoxin and user-designed analog administered to human lung cancer cells. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Dinu, C. Z., et al. (2020). Potential antitumor activity of digitoxin and user-designed analog administered to human lung cancer cells. PubMed.
  • Digitoxin and its analogs as novel cancer. (2012, April 5). ResearchGate.
  • Synthesis and Evaluation of the α-D-/α-L-Rhamnosyl and Amicetosyl Digitoxigenin Oligomers as Anti-tumor Agents. (2011, April 14). PubMed.
  • Daga, P. R., et al. (2011). Synthesis and Evaluation of the α-d-/α-l-Rhamnosyl and Amicetosyl Digitoxigenin Oligomers as Antitumor Agents. ACS Medicinal Chemistry Letters.
  • GPA33-Targeted Trimeric Immunotoxin Exhibits Enhanced Antitumor Activity in Human Colorectal Cancer Xenografts. (2026, January 12). MDPI.

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Safety & Regulatory Compliance

Safety

alpha-D-Digitoxofuranose proper disposal procedures

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I approach the handling and disposal of carbohydrate derivatives not just as a regulatory requirement, but as a critical component of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I approach the handling and disposal of carbohydrate derivatives not just as a regulatory requirement, but as a critical component of laboratory integrity.

When dealing with α -D-Digitoxofuranose —the furanose isomer of the 2,6-dideoxy sugar D-digitoxose—context is everything. On its own, this sugar presents minimal intrinsic toxicity. However, in pharmaceutical research, α -D-Digitoxofuranose is almost exclusively handled during the total synthesis, extraction, or pharmacokinetic profiling of cardiac glycosides (CGs) such as digoxin and digitoxin [1].

Because parent cardiac glycosides are Highly Potent Active Pharmaceutical Ingredients (HPAPIs) that act as potent Na + /K + -ATPase inhibitors and interact heavily with P-glycoprotein (P-gp) efflux transporters [2], any waste stream containing α -D-Digitoxofuranose must be treated as potentially contaminated with these highly toxic steroidal aglycones.

Here is the comprehensive, step-by-step operational and disposal plan designed to ensure absolute safety and regulatory compliance in your laboratory.

Part 1: Chemical & Hazard Profile

Before executing disposal protocols, it is critical to understand the physicochemical properties of the target compound. This dictates our choice of solvents, containment materials, and decontamination strategies.

Table 1: Quantitative Data & Chemical Profile of α -D-Digitoxofuranose

PropertyValue / Description
Chemical Identity α -D-Digitoxofuranose (Isomer of D-Digitoxose)
Molecular Formula C 6​ H 12​ O 4​
Molecular Weight 148.16 g/mol
Associated HPAPIs Digoxin, Digitoxin, Digitoxigenin
Solubility Profile Highly soluble in water, methanol, and DMSO
Primary Operational Hazard Trace HPAPI contamination (Cardiotoxicity via Na + /K + -ATPase inhibition)
GHS Classification (Pure) H316 (Causes mild skin irritation) [3]

Part 2: Step-by-Step Disposal Methodologies

The following protocols are designed as a self-validating system. By segregating waste based on its physical state and solvent compatibility, we prevent dangerous cross-reactions (such as the buildup of explosive azide compounds in assay buffers) [4] and ensure complete destruction of any trace cardenolides.

Protocol A: Solid Waste Segregation

Causality: Solid waste (e.g., spent silica gel, weighing boats, filter papers) often traps unreacted steroidal precursors alongside the sugar. These cannot be washed down the drain and must be thermally destroyed.

  • Collection: Gather all solid residues immediately after the synthesis or assay workflow concludes.

  • Containment: Place the waste into a chemically compatible, puncture-resistant High-Density Polyethylene (HDPE) container lined with a hazardous waste bag.

  • Labeling: Label the container strictly as: "Non-Hazardous Organic Solid Waste - Potential HPAPI Contamination (Cardiac Glycosides)".

  • Final Disposition: Route the sealed container to your EHS department for high-temperature incineration (typically >850°C) at a licensed facility.

Protocol B: Liquid Waste Management

Causality: α -D-Digitoxofuranose is highly soluble in polar solvents. However, if mixed with incompatible reagents (like strong acids), it can undergo uncontrolled hydrolysis.

  • Aqueous Waste: For sugars dissolved in physiological buffers (e.g., from P-gp transport assays), collect the liquid in a dedicated aqueous waste carboy. Validation Step: Verify the pH is between 5.0 and 9.0 using pH strips before sealing to prevent the degradation of other co-mingled waste into volatile toxic gases.

  • Organic Solvents: For synthesis workflows utilizing methanol, DMSO, or dichloromethane, segregate the waste into "Halogenated" or "Non-Halogenated" organic carboys.

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays capable of holding 110% of the primary container's volume.

Protocol C: Glassware Decontamination & Spill Response

Causality: Why do we use an alkaline wash for a water-soluble sugar? Because trace contamination from the parent cardiac glycosides (which contain a steroidal core and a γ -butyrolactone ring) requires alkaline conditions to hydrolyze the lactone ring, thereby neutralizing the biological activity of the HPAPI.

  • Solvent Rinse: In a fume hood, rinse the contaminated glassware or spill area with a polar organic solvent (e.g., methanol) to dissolve both residual sugar and any hydrophobic steroidal aglycones. Dispose of the rinse in the organic waste carboy.

  • Alkaline Wash: Wash the surfaces with a 10% sodium hypochlorite (bleach) solution or a strong alkaline laboratory detergent. Allow a contact time of at least 15 minutes to ensure lactone ring hydrolysis.

  • Final Rinse: Triple-rinse the glassware with deionized water. The glassware is now safe for standard laboratory washing.

Part 3: Workflow Visualization

To ensure operational clarity, the following diagram maps the logical flow of α -D-Digitoxofuranose waste segregation.

DisposalWorkflow Start α-D-Digitoxofuranose Waste Generation Decision1 Waste State? Start->Decision1 Solid Solid Waste (Vials, Silica, PPE) Decision1->Solid Solid Liquid Liquid Waste (Assay Buffers, Solvents) Decision1->Liquid Liquid Incineration High-Temperature Incineration Facility Solid->Incineration Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous Waste (Verify pH 5.0 - 9.0) Decision2->Aqueous Water/Buffer Organic Organic Waste (Segregate Halogenated) Decision2->Organic DMSO/MeOH/DCM Aqueous->Incineration Organic->Incineration

Workflow for α-D-Digitoxofuranose waste segregation and disposal.

References

  • Digoxin | C41H64O14 | CID 2724385 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Elucidating the Complex Structural and Molecular Mechanisms Driving P-Glycoprotein-Mediated Transport of Cardiac Glycosides Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Digoxin Quantitative Test Instructions (GHS Hazard Classification) Source: Medical Specialties / Scribd URL: [Link]

  • Digoxin Quantitative Test Instructions (Azide Hazard & Disposal) Source: Medical Specialties / Scribd URL: [Link]

Handling

Personal protective equipment for handling alpha-D-Digitoxofuranose

As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the handling of specialized carbohydrate moieties. α -D-Digitoxofuranose (often supplied as D-(+)-Digitoxose,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the handling of specialized carbohydrate moieties. α -D-Digitoxofuranose (often supplied as D-(+)-Digitoxose, CAS 527-52-6) presents a unique logistical challenge. By itself, this 2,6-dideoxy-hexose is a mild irritant used in metabolic research to specifically and competitively inhibit glucose-stimulated insulin release[1]. However, in modern drug development, it serves as the critical sugar moiety used to synthesize highly potent active pharmaceutical ingredients (HPAPIs), including cardiac glycosides and novel anti-neoplastic agents for non-small cell lung cancer (NSCLC)[2].

Because handling this relatively benign sugar often transitions directly into the synthesis of highly toxic cardenolides, your laboratory must adopt a Tiered Safety Paradigm . This guide provides a definitive, self-validating operational and disposal plan for handling α -D-Digitoxofuranose safely and efficiently.

Physicochemical Profile & Hazard Baseline

Understanding the physical properties of the compound dictates our engineering controls and PPE selection. While the sugar itself is not acutely toxic like the intact cardiac glycoside (which has a notoriously narrow therapeutic index[3]), its physical form dictates specific handling precautions.

Table 1: Quantitative Physicochemical & Hazard Data for D-Digitoxose

ParameterValue / SpecificationOperational Implication
CAS Number 527-52-6[4]Unique identifier for safety tracking and procurement.
Molecular Weight 148.16 g/mol [5]Fine powder; easily aerosolized during transfer.
Melting Point 98-100 °C[1]Stable at room temperature; store at 2-8°C for longevity[6].
Boiling Point 320.1 °C at 760 mmHg[1]Low volatility; inhalation risk is strictly particulate.
Safety Phrases S24/25[1]Avoid contact with skin and eyes; necessitates barrier PPE.

The Tiered PPE Strategy

We do not prescribe a "one-size-fits-all" PPE protocol. Instead, we use a tiered approach based on the operational workflow.

Table 2: PPE Matrix by Operational Tier

PPE ComponentTier 1: Basic Handling (Pure Sugar)Tier 2: HPAPI Synthesis (Glycosylation)
Gloves Single Nitrile (4-5 mil)Double Nitrile (Extended cuff, 8 mil outer)
Eye Protection ANSI Z87.1 Safety GlassesSplash Goggles + Full Face Shield
Body Protection Standard Cotton Lab CoatDisposable Tyvek® Suit (Category III)
Respiratory N95 (if handled outside hood)PAPR or handled strictly in Glovebox/Isolator
Engineering Class II Biological Safety CabinetHigh-Containment Isolator (Negative Pressure)

Causality in PPE Selection (The "Why"):

  • Nitrile over Latex: Nitrile provides superior chemical resistance to the polar aprotic solvents (e.g., DMF, DMSO) commonly used to dissolve D-digitoxose for biological assays or glycosylation reactions.

  • Aerosolization Risk: As a lyophilized or crystalline off-white powder[4], D-digitoxose is prone to static cling and aerosolization. While the sugar itself only causes mild respiratory irritation, cross-contamination in an HPAPI lab can lead to catastrophic accidental exposures to downstream cardenolides, which have profound cardiovascular toxicity[7].

Workflow Visualizations

RiskWorkflow Start Receive u03B1-D-Digitoxofuranose (CAS 527-52-6) Assess Assess Downstream Application Start->Assess Basic Metabolic / Assay Research (Low Toxicity) Assess->Basic Sugar Only Workflow HPAPI Cardenolide Synthesis (High Toxicity / HPAPI) Assess->HPAPI Glycosylation Workflow PPE1 Tier 1 PPE: Nitrile Gloves, Lab Coat, Safety Glasses Basic->PPE1 PPE2 Tier 2 PPE: Double Nitrile, Tyvek Suit, Respirator / Isolator HPAPI->PPE2

Risk assessment and PPE selection workflow for handling alpha-D-Digitoxofuranose.

MechPathway Dig D-Digitoxose (Monosaccharide) Insulin Inhibits Glucose-Stimulated Insulin Release Dig->Insulin Independent Action Glycoside Cardiac Glycoside (HPAPI) Dig->Glycoside Glycosylation Aglycone Steroid Aglycone (e.g., Digitoxigenin) Aglycone->Glycoside Synthesis Target Na+/K+ ATPase Inhibition Glycoside->Target High Potency Binding

Pharmacological pathways of D-digitoxose as a standalone agent and as a glycoside moiety.

Procedural Methodologies

Protocol A: Self-Validating Weighing and Solution Preparation (Tier 1) Objective: To prepare a molar solution of D-digitoxose while preventing aerosolization and static scatter.

  • Preparation: Don Tier 1 PPE. Ensure the powder-weighing hood or Class II BSC is certified and operating with inward airflow (verify via magnehelic gauge).

  • Static Mitigation: Wipe the interior of the balance enclosure and the exterior of the reagent vial with a static-dissipative wipe. Place an anti-static bar near the analytical balance.

  • Tare & Transfer:

    • Place a pre-weighed, sealable anti-static weigh boat or directly use a volumetric flask on the balance. Tare.

    • Using a grounded micro-spatula, carefully transfer the solid.

    • Self-Validation Step: Close the balance doors and wait 10 seconds for the reading to stabilize. If the reading drifts, static is present; re-apply the anti-static bar.

  • Solubilization: Add the primary solvent directly to the weighing vessel inside the hood before transporting it to the bench. This eliminates the risk of powder inhalation during transport.

  • Decontamination: Wipe down the spatula, balance, and hood deck with 70% ethanol or isopropanol.

Protocol B: Spill Response and Decontamination Objective: Safely neutralize and remove a dry powder spill of D-digitoxose.

  • Isolate: Evacuate immediate personnel from the spill radius to prevent tracking the powder.

  • Upgrade PPE: If the spill occurs in a Tier 2 environment (where cardenolide aglycones are present), immediately upgrade to Tier 2 PPE (respirator, double gloves).

  • Dampen (Do Not Sweep): Never dry-sweep fine chemical powders. Gently mist the spill with water or 70% ethanol to bind the particulate into a slurry.

  • Absorb & Wipe: Use absorbent lab pads to wipe up the slurry, working from the outside of the spill toward the center.

  • Secondary Wash: Wash the area with a mild detergent solution, followed by a final wipe with distilled water.

  • Disposal: Place all contaminated pads and the outer layer of gloves into a designated hazardous waste bag.

Disposal and Waste Management Plan

Proper segregation is critical for regulatory compliance and environmental safety.

  • Aqueous/Solvent Waste (Sugar Only): Unreacted D-digitoxose in solution can typically be disposed of in standard organic or aqueous waste streams, depending on the solvent used. It is not classified as a severe environmental hazard.

  • Solid Waste: Empty vials, weigh boats, and contaminated PPE should be placed in solid hazardous waste containers for high-temperature incineration.

  • HPAPI Mixed Waste (Critical): If D-digitoxose has been reacted with a steroid aglycone to form a cardiac glycoside, the resulting waste is highly toxic. Cardiac glycosides are known to cause severe cardiac toxicity and arrhythmias[7]. This waste must be strictly segregated into designated "Highly Toxic / HPAPI" waste streams, clearly labeled, and handled exclusively by certified hazardous waste disposal contractors.

Sources

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